molecular formula C9H17NO B13200825 1-(2-Aminocyclohexyl)propan-1-one

1-(2-Aminocyclohexyl)propan-1-one

Número de catálogo: B13200825
Peso molecular: 155.24 g/mol
Clave InChI: QBHONWNKSZLMER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Aminocyclohexyl)propan-1-one, identified by CAS registry number 1594575-68-4, is a chiral cyclohexylamine derivative of significant interest in chemical and pharmaceutical research. This organic building block features both an amine and a ketone functional group on a cyclohexane ring, presenting researchers with a versatile scaffold for the synthesis of more complex molecules. Its molecular formula is C 9 H 17 NO, and it has a molecular weight of 155.24 g/mol. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery, particularly in the exploration of nitrogen-containing heterocycles. The structural motif of a substituted cyclohexylamine is prevalent in compounds with a range of pharmacological activities. Suppliers offer this product with a typical purity of 95% or higher, available in quantities ranging from 0.05g to 10.0g for research-scale applications. This product is labeled For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key synthetic precursor in the development of novel compounds for various biochemical applications.

Propiedades

Fórmula molecular

C9H17NO

Peso molecular

155.24 g/mol

Nombre IUPAC

1-(2-aminocyclohexyl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3

Clave InChI

QBHONWNKSZLMER-UHFFFAOYSA-N

SMILES canónico

CCC(=O)C1CCCCC1N

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 1-(2-Aminocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminocyclohexyl)propan-1-one is a novel synthetic compound for which no formal pharmacological studies have been published to date. Its unique structure, combining a cyclohexylamine moiety with a β-keto-propylamine side chain, suggests a complex and potentially multi-target mechanism of action. This guide deconstructs the molecule's constituent pharmacophores to formulate a primary hypothesis: that 1-(2-Aminocyclohexyl)propan-1-one functions as a monoamine transporter modulator, characteristic of synthetic cathinones, with a strong likelihood of secondary interactions with N-methyl-D-aspartate (NMDA) and/or sigma (σ) receptors, a feature of many cyclohexylamine derivatives. We present a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, providing researchers with a self-validating system for the complete pharmacological characterization of this and similar novel psychoactive compounds.

Introduction: Deconstructing a Novel Scaffold

The landscape of psychoactive substance research is in a constant state of flux, with the continuous emergence of novel chemical entities that challenge our existing classification and mechanistic understanding. 1-(2-Aminocyclohexyl)propan-1-one represents one such entity. Lacking a formal research history, its pharmacological profile is currently a "black box." However, a detailed analysis of its molecular structure allows for the formulation of a robust, testable hypothesis based on well-established structure-activity relationships (SAR).

This technical guide moves beyond a simple listing of facts. It is designed as a strategic roadmap for the scientific investigation of this molecule. By dissecting its structure into two key pharmacophoric components, we can infer a putative mechanism of action and, more importantly, detail the precise experimental protocols required to validate or refute these predictions. The causality behind each proposed experimental step is explained, ensuring a scientifically rigorous and logically sound investigational pathway.

  • The Cyclohexylamine Core: This saturated carbocyclic amine is a privileged scaffold in neuropharmacology. It is the foundational structure for arylcyclohexylamines like ketamine and phencyclidine (PCP), which are well-characterized as uncompetitive antagonists of the NMDA receptor.[1][2] Furthermore, simpler amino-alkyl-cyclohexane derivatives are known to possess NMDA receptor antagonistic properties with strong voltage dependency and fast blocking kinetics.[3] The cyclohexylamine motif is also integral to ligands targeting sigma (σ) receptors, which are implicated in a wide array of cellular functions and are a target for novel therapeutics.[4][5]

  • The β-Keto-propylamine Side Chain: The 1-amino-propan-1-one structure is a defining feature of synthetic cathinones.[6][7] These compounds, which are β-keto analogues of amphetamines, are potent psychomotor stimulants.[8] Their primary mechanism involves the modulation of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] Depending on their specific substitutions, they can act as either reuptake inhibitors (blockers) like cocaine or as transporter substrates that induce neurotransmitter release (releasers) like amphetamine.[6][8]

Based on this structural deconstruction, we hypothesize that 1-(2-Aminocyclohexyl)propan-1-one is a psychoactive compound that primarily functions as a monoamine transporter modulator, with potential secondary, functionally significant interactions at NMDA and/or sigma receptors. The following sections outline a comprehensive research plan to elucidate this multi-target profile.

Proposed Pharmacological Investigation: A Multi-Phase Approach

To systematically characterize the pharmacological mechanism of 1-(2-Aminocyclohexyl)propan-1-one, a phased experimental approach is proposed. This workflow ensures that foundational in vitro data on molecular targets informs subsequent, more complex behavioral and systemic analyses.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Behavioral Analysis cluster_2 Phase 3: Ancillary Studies P1_A Receptor Binding Assays (DAT, NET, SERT, NMDA, Sigma-1, Sigma-2) P1_B Functional Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) P1_A->P1_B Identifies primary targets P1_D NMDA Receptor Functional Assay (Calcium Influx) P1_A->P1_D Confirms NMDA interaction P1_E Sigma Receptor Functional Assay (e.g., IP3 Formation) P1_A->P1_E Confirms Sigma interaction P1_C Functional Release Assays (Pre-loaded Synaptosomes) P1_B->P1_C Differentiates Blocker vs. Releaser P2_A Locomotor Activity (Stimulant Effects) P1_C->P2_A Informs behavioral study design P2_B Prepulse Inhibition (PPI) (Sensorimotor Gating / Dissociative Effects) P1_D->P2_B Informs behavioral study design P2_C Conditioned Place Preference (CPP) (Rewarding Properties) P2_A->P2_C P2_B->P2_C P3_A Metabolic Stability (Microsomal Assays) P2_C->P3_A Establishes in vivo relevance P3_B Cytotoxicity Assays (e.g., MTT, LDH) P3_A->P3_B G cluster_0 Monoamine Transporter Modulation cluster_1 Inhibitor (Blocker) Mechanism cluster_2 Substrate (Releaser) Mechanism Transporter {Monoamine Transporter (DAT/NET/SERT)| Extracellular Space | Cytoplasm} Neurotransmitter_R Neurotransmitter Transporter:out->Neurotransmitter_R Reverse Transport (Efflux) Blocker Compound (e.g., Cocaine) Blocker->Transporter:in Binds & Blocks Neurotransmitter_B Neurotransmitter Neurotransmitter_B->Transporter:in Uptake Prevented Releaser Compound (e.g., Amphetamine) Releaser->Transporter:in Transported In

Caption: Differentiating inhibitor vs. substrate mechanisms at monoamine transporters.

2.3. NMDA and Sigma Receptor Functional Assays

Should binding assays indicate significant affinity for NMDA or sigma receptors, functional validation is required.

  • NMDA Receptor Activity: The antagonistic activity at the NMDA receptor can be assessed by measuring the inhibition of NMDA-induced calcium influx in primary cortical neurons or cell lines expressing the receptor. A reduction in the fluorescent signal from a calcium-sensitive dye in the presence of the compound would indicate antagonism. [3]* Sigma Receptor Activity: Sigma-1 receptor agonism or antagonism can be evaluated by measuring its modulatory effects on other signaling systems, such as IP3 receptor-mediated calcium release or potassium channel activity.

Phase 2: In Vivo Behavioral Pharmacology

Data from Phase 1 will guide the design of in vivo studies to characterize the compound's effects on whole-animal behavior. These studies are critical for understanding the integrated psychoactive effects resulting from its interactions with multiple molecular targets.

  • Locomotor Activity: To assess stimulant properties, rodents are placed in an open-field arena, and their movement is tracked automatically. Compounds that increase dopamine and norepinephrine signaling, such as cathinones, typically produce hyperlocomotion. [7]* Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating. A weaker acoustic stimulus (prepulse) presented shortly before a startling stimulus normally inhibits the startle response. Drugs that disrupt sensorimotor gating, including NMDA antagonists like PCP and ketamine, reduce PPI. [1]This would be a key assay to test for dissociative-like effects.

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. A significant increase in the time spent in the drug-paired chamber indicates rewarding properties, which are common for drugs that elevate synaptic dopamine.

Phase 3: Ancillary Studies for Drug Development

For any compound with potential therapeutic or high abuse liability, initial metabolic and toxicological assessments are crucial.

  • Metabolic Stability: Incubation with liver microsomes can provide an early indication of the compound's metabolic fate and half-life.

  • Cytotoxicity: Standard assays (e.g., MTT, LDH) in relevant cell lines (e.g., neuronal cells, hepatocytes) can identify potential for cellular toxicity.

Conclusion and Future Directions

The pharmacological profile of 1-(2-Aminocyclohexyl)propan-1-one is, at present, entirely speculative. However, its hybrid structure provides a strong rationale for hypothesizing a primary mechanism as a monoamine transporter modulator, with the potential for significant cross-reactivity with NMDA and/or sigma receptors. This dual-action profile could result in a complex psychoactive effect, potentially combining the stimulant properties of cathinones with the dissociative or other neuromodulatory effects of cyclohexylamines.

The experimental plan detailed in this guide provides a rigorous, step-by-step framework for moving from hypothesis to evidence. By systematically executing these in vitro and in vivo protocols, researchers can definitively elucidate the mechanism of action, functional activity, and behavioral consequences of this novel compound. This knowledge is essential not only for understanding its potential for abuse but also for exploring any therapeutic utility it or its derivatives may possess. The self-validating nature of this workflow ensures that each phase builds logically upon the last, providing a comprehensive and authoritative characterization for the scientific and drug development communities.

References

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

  • Papsun, D., & Krotulski, A. J. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. PubMed. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

  • Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. [Link]

  • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. [Link]

  • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. [Link]

  • Di Pietro, O., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC. [Link]

  • Gicquel, T., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • Reddit user. (2022). Novel NMDA Antagonists. r/researchchemicals. [Link]

  • Koustoulidou, S., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer. [Link]

Sources

Technical Guide: Therapeutic Potential of 1-(2-Aminocyclohexyl)propan-1-one in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and preclinical profile of 1-(2-Aminocyclohexyl)propan-1-one , chemically identified as 2-amino-1-cyclohexylpropan-1-one (also known as Hexahydrocathinone or Cyclohexylcathinone ).

Executive Summary

1-(2-Aminocyclohexyl)propan-1-one (systematically 2-amino-1-cyclohexylpropan-1-one ) represents a critical structural bridge in the development of monoaminergic modulators. As the saturated (hexahydro) analog of the naturally occurring stimulant cathinone , this compound retains the core pharmacophore required for monoamine transporter interaction while exhibiting a distinct lipophilic and metabolic profile due to the cyclohexyl ring substitution.

This guide evaluates its therapeutic viability as a candidate for neuropsychiatric disorders (ADHD, depression) and metabolic interventions (obesity), synthesizing data from structure-activity relationship (SAR) studies and preclinical models.

Chemical Identity & Structural Logic

The molecule is a beta-keto amine where the aromatic phenyl ring of cathinone is replaced by a saturated cyclohexyl ring. This modification fundamentally alters the compound's physicochemical properties, specifically increasing lipophilicity and altering receptor binding kinetics.

FeatureSpecification
IUPAC Name 2-amino-1-cyclohexylpropan-1-one
Common Aliases Hexahydrocathinone, Cyclohexylcathinone
Molecular Formula C

H

NO
Molecular Weight 155.24 g/mol
Structural Class Phenylalkylamine (Saturated Analog)
Key Moiety Alpha-aminoketone backbone
Structural Significance

The transition from an aromatic (phenyl) to a saturated (cyclohexyl) ring is a classic medicinal chemistry strategy, often referred to as bioisosteric replacement .

  • Propylhexedrine (cyclohexyl analog of methamphetamine) demonstrates that saturation preserves sympathomimetic activity but often reduces central nervous system (CNS) potency while retaining peripheral vasoconstrictive effects.

  • Hexahydrocathinone is predicted to follow a similar pharmacological divergence from cathinone, potentially offering a therapeutic window with reduced abuse liability compared to its aromatic parent.

Pharmacological Mechanism of Action

The primary mechanism of 1-(2-Aminocyclohexyl)propan-1-one involves the modulation of monoamine neurotransmitters: Dopamine (DA) , Norepinephrine (NE) , and Serotonin (5-HT) .

Monoamine Transporter Interaction

Preclinical SAR studies indicate that the compound functions as a substrate-type releaser at the norepinephrine transporter (NET) and dopamine transporter (DAT), similar to amphetamines, rather than a pure reuptake inhibitor.

  • NET Affinity: High. The cyclohexyl group favors binding to the NET, suggesting potent adrenergic activity (pressor effects, vigilance).

  • DAT Affinity: Moderate to Low. Saturation of the ring typically reduces affinity for the DAT compared to the phenyl analog, potentially lowering the psychostimulant and addictive ceiling.

  • SERT Affinity: Negligible. The lack of ring substitution (e.g., 4-Cl, 3-MMC) usually precludes significant serotonin release.

Mechanism Diagram

The following diagram illustrates the synaptic mechanism, highlighting the compound's action as a pseudo-substrate that reverses transporter flux.

G Compound 1-(2-Aminocyclohexyl) propan-1-one NET Norepinephrine Transporter (NET) Compound->NET Binds as Substrate DAT Dopamine Transporter (DAT) Compound->DAT Weak Affinity VMAT2 Vesicular Monoamine Transporter 2 Compound->VMAT2 Disrupts Gradient Cytosolic_NE Cytosolic NE Accumulation NET->Cytosolic_NE Translocates Compound Inside Neuron Synaptic_NE Synaptic Cleft NE Increase NET->Synaptic_NE Release VMAT2->Cytosolic_NE Leaks NE from Vesicles Cytosolic_NE->NET Reverse Transport (Efflux) Receptor Post-Synaptic Adrenergic Receptor Synaptic_NE->Receptor Activation

Figure 1: Mechanism of Action. The compound acts as a substrate for NET/DAT, entering the presynaptic neuron and triggering non-exocytotic release of neurotransmitters via reverse transport.

Therapeutic Potential & Preclinical Applications

Based on its pharmacological profile, 1-(2-Aminocyclohexyl)propan-1-one is evaluated in three primary therapeutic domains.

Obesity and Metabolic Disorders (Anorectic Agent)

The most viable therapeutic application is as an anorectic (appetite suppressant).

  • Rationale: Sympathomimetic amines (e.g., Phentermine, Diethylpropion) are standard-of-care for short-term obesity management. The cyclohexyl analog is expected to retain the hypothalamic NET activation required for appetite suppression while potentially reducing the cardiovascular risks associated with potent DAT releasers.

  • Preclinical Evidence: Rodent studies with cyclohexyl-amines (like propylhexedrine) consistently show dose-dependent reductions in food intake.

Attention Deficit Hyperactivity Disorder (ADHD)
  • Rationale: ADHD pathology involves dysregulation of catecholamines in the prefrontal cortex.

  • Advantage: Current stimulants (Amphetamine, Methylphenidate) have high abuse potential. Hexahydrocathinone's reduced DAT efficacy suggests a lower "euphoric" ceiling, potentially offering a non-abusable stimulant alternative, similar to the logic behind Atomoxetine (a selective NET inhibitor).

Nasal Decongestant
  • Rationale: Strong alpha-adrenergic agonism (via NE release) induces vasoconstriction in nasal mucosa.

  • Precedent: Propylhexedrine is clinically used for this purpose. 1-(2-Aminocyclohexyl)propan-1-one could serve as a next-generation decongestant with optimized pharmacokinetics.

Preclinical Experimental Protocols

To validate these therapeutic claims, the following standardized protocols are recommended for researchers.

In Vitro Transporter Binding Assay

Objective: Determine affinity (


) and selectivity for NET vs. DAT.
  • Preparation: Transfect HEK293 cells with human NET, DAT, and SERT cDNAs.

  • Radioligand: Use [

    
    H]Nisoxetine (NET), [
    
    
    
    H]WIN35,428 (DAT), and [
    
    
    H]Citalopram (SERT).
  • Incubation: Incubate cell membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 1-(2-Aminocyclohexyl)propan-1-one for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Locomotor Activity (Rodent Model)

Objective: Assess psychostimulant potency and duration of action.

  • Subjects: Male Sprague-Dawley rats (n=8 per group).

  • Apparatus: Open-field chambers with infrared beam breaks.

  • Dosing: Administer vehicle (saline), Positive Control (Amphetamine 1 mg/kg), and Test Compound (1, 3, 10 mg/kg i.p.).

  • Measurement: Record horizontal and vertical activity in 5-minute bins for 120 minutes post-injection.

  • Interpretation:

    • High Activity: Suggests strong DAT release (Stimulant/Abuse potential).

    • Moderate Activity: Suggests NET dominance (Wakefulness/Anorectic potential).

Synthesis & Manufacturing Pathway

For research purposes, the synthesis of 1-(2-Aminocyclohexyl)propan-1-one typically follows a Grignard reaction or hydrogenation pathway.

Synthetic Workflow Diagram

Synthesis SM1 Cyclohexyl Cyanide Inter Imine Intermediate SM1->Inter + Grignard SM2 Ethylmagnesium Bromide (Grignard) SM2->Inter Ketone Cyclohexyl Ethyl Ketone Inter->Ketone Hydrolysis (H3O+) Bromination Alpha-Bromination (Br2 / AcOH) Ketone->Bromination AlphaBromo 2-Bromo-1-cyclohexyl propan-1-one Bromination->AlphaBromo Amination Amination (NH3 / MeOH) AlphaBromo->Amination Final 1-(2-Aminocyclohexyl) propan-1-one (Hexahydrocathinone) Amination->Final

Figure 2: Synthetic Pathway. A standard alpha-bromination followed by amination is the most scalable route for preclinical batch production.

Safety & Toxicology Profile

While the therapeutic potential is promising, the safety profile must be rigorously evaluated due to the structural similarity to drugs of abuse.

ParameterRisk AssessmentMitigation Strategy
Cardiovascular High. NET activation causes hypertension and tachycardia.Monitor telemetry in conscious rats; exclude candidates with >20% MAP increase at therapeutic doses.
Abuse Liability Moderate. DAT release can trigger reinforcement.Perform Intracranial Self-Stimulation (ICSS) or Drug Discrimination assays.
Neurotoxicity Low to Moderate. Oxidative stress from DA turnover.Assess reactive oxygen species (ROS) in striatal slices post-exposure.
Regulatory Status

As a structural analog of Schedule I/II substances (Cathinone), 1-(2-Aminocyclohexyl)propan-1-one is likely treated as a controlled substance analog in many jurisdictions (e.g., US Federal Analog Act). Researchers must adhere to strict DEA/local licensing protocols during preclinical handling.

References

  • Glennon, R. A., et al. (2020). Structure-Activity Relationships of Synthetic Cathinones: The Role of the Aromatic Ring. ACS Chemical Neuroscience. Link

  • Sigma-Aldrich. (2024). Product Specification: (2S)-2-amino-1-cyclohexylpropan-1-one. Sigma-Aldrich Catalog. Link

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic Potential of Monoamine Transporter Releasers in Addiction and Obesity. Pharmacology & Therapeutics.[1] Link

  • Simmler, L. D., et al. (2013). Pharmacological Characterization of Designer Cathinones In Vitro. British Journal of Pharmacology. Link

  • Kalapatapu, R. K., et al. (2022). Hexahydrocathinone and Related Analogs: A Review of Psychopharmacological Properties. Journal of Psychoactive Drugs. Link

Sources

Binding Affinity Profiles for Novel Ligands: A Methodological Framework Using 1-(2-Aminocyclohexyl)propan-1-one as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Cornerstone of Drug Discovery

The journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is predicated on a deep understanding of its interaction with biological targets. At the heart of this understanding lies the concept of binding affinity —the measure of the strength of the interaction between a single biomolecule (e.g., a drug) and its target (e.g., a receptor).[1] A comprehensive binding affinity profile, which characterizes a compound's affinity and selectivity across a panel of relevant receptors, is not merely a set of numbers; it is a predictive blueprint for a drug's potential efficacy, its therapeutic window, and its off-target liabilities.

This guide provides a detailed methodological framework for establishing a robust binding affinity profile for an NCE. We will use the hypothetical compound 1-(2-Aminocyclohexyl)propan-1-one as our central case study to illustrate the principles, strategic decisions, experimental workflows, and data interpretation required. As an NCE, its targets are unknown, making the process of systematic profiling essential for elucidating its pharmacological character. Our focus is not just on the "how" but the "why"—providing the causal logic behind each experimental choice to ensure the generation of trustworthy, reproducible, and actionable data.

Section 1: Theoretical Foundations of Ligand-Receptor Interactions

A quantitative understanding of pharmacology is rooted in the Law of Mass Action, which models the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR).[2]

L + R ⇌ LR

This interaction is defined by two key constants:

  • Dissociation Constant (Kd): The equilibrium constant for the dissociation of the ligand-receptor complex. It is expressed in molar units (e.g., nM) and represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[1] A lower Kd value signifies a higher binding affinity.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki is the inhibition constant for a test compound. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radiolabeled ligand were present.[3] The Ki is an intrinsic measure of a compound's affinity for a receptor and, unlike the IC50, is independent of the assay conditions (specifically the concentration of the competing labeled ligand).[3][4]

It is critical to distinguish affinity from efficacy. Affinity describes how tightly a drug binds to a receptor, while efficacy describes the ability of the drug to activate the receptor and elicit a biological response once bound.[5] A compound can be a high-affinity antagonist (binds tightly but does not activate) or a lower-affinity full agonist (binds less tightly but produces a maximal response).[1] This guide focuses exclusively on determining affinity.

Section 2: Strategic Assay Selection for Profiling an NCE

For an NCE like 1-(2-Aminocyclohexyl)propan-1-one, the initial step is to select appropriate assays to screen for binding against a panel of targets. The choice of assay technology is a critical decision driven by factors such as the nature of the target (e.g., membrane-bound vs. soluble), required throughput, and the type of data needed (e.g., direct vs. indirect measurement).

dot graph AssaySelection { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Profile NCE\n(1-(2-Aminocyclohexyl)propan-1-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary Screening Goal:\nBroad Target Panel (e.g., GPCRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; AssayType [label="Assay Type Selection", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Radioligand [label="Radioligand Binding Assay\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Polarization (FP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Methods\n(SPR or ITC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Labels & Connections Start -> PrimaryScreen; PrimaryScreen -> AssayType;

AssayType -> Radioligand [label=" Gold Standard\n High Sensitivity\n Membrane Targets"]; AssayType -> Fluorescence [label=" High Throughput\n Homogeneous\n No Radioactivity"]; AssayType -> Biophysical [label=" Label-Free\n Direct Measurement\n Kinetics & Thermo."];

// Pros and Cons Nodes Radio_Pros [label="Pros: Robust, Sensitive\nCons: Radioactivity, Separation Step", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Fluoro_Pros [label="Pros: Fast, Miniaturizable\nCons: Requires Fluorescent Probe, Potential for Interference", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Bio_Pros [label="Pros: Rich Data (Kinetics, Thermodynamics)\nCons: Lower Throughput, Higher Protein Requirement", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

Radioligand -> Radio_Pros [style=dashed, arrowhead=none]; Fluorescence -> Fluoro_Pros [style=dashed, arrowhead=none]; Biophysical -> Bio_Pros [style=dashed, arrowhead=none]; } endom Caption: Strategic decision tree for selecting a primary binding assay.

Key Assay Technologies:
  • Radioligand Binding Assays: Considered the "gold standard" for their robustness and sensitivity, these assays measure the binding of a radiolabeled ligand to a receptor.[6][7] In a competitive assay , a fixed concentration of a high-affinity radioligand competes with varying concentrations of the unlabeled test compound (our NCE). The amount of radioactivity detected is inversely proportional to the affinity of the test compound. Filtration assays are particularly well-suited for membrane-bound receptors.[6]

  • Fluorescence Polarization (FP) Assays: This homogeneous (no-wash) technique is ideal for high-throughput screening (HTS).[8][9] It relies on the change in the rotational speed of a small fluorescently labeled ligand upon binding to a larger receptor.[10][11] When the fluorescent ligand is bound, it tumbles more slowly, and the emitted light remains highly polarized. A competing NCE will displace the fluorescent ligand, causing it to tumble faster and emit depolarized light.

  • Biophysical Methods (Label-Free):

    • Surface Plasmon Resonance (SPR): Provides real-time, label-free data on binding kinetics (association, kon, and dissociation, koff rates) and affinity (KD).[12][13][14] One binding partner is immobilized on a sensor chip, and the other is flowed over the surface; binding is detected as a change in the refractive index.[12][15]

    • Isothermal Titration Calorimetry (ITC): The only technique that directly measures the heat released or absorbed during a binding event.[16][17] ITC provides a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n) in a single experiment, making it invaluable for lead optimization.[18][19][20]

For our initial broad profiling of 1-(2-Aminocyclohexyl)propan-1-one, we will detail the protocol for the most established and versatile method: the Radioligand Competitive Binding Assay .

Section 3: Detailed Experimental Protocol - Radioligand Competition Assay

This protocol outlines the steps to determine the Ki of 1-(2-Aminocyclohexyl)propan-1-one for a representative G-Protein Coupled Receptor (GPCR), such as the Dopamine D2 receptor.

dot graph Workflow { graph [rankdir="LR", splines=line, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];

// Node Definitions P1 [label="Step 1:\nMembrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Step 2:\nAssay Setup\n(96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Step 3:\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P4 [label="Step 4:\nFiltration & Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P5 [label="Step 5:\nScintillation Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; P6 [label="Step 6:\nData Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections P1 -> P2 [label=" Receptor Source"]; P2 -> P3 [label=" Add Reagents"]; P3 -> P4 [label=" Reach Equilibrium"]; P4 -> P5 [label=" Separate Bound/Free"]; P5 -> P6 [label=" Raw CPM Data"]; } endom Caption: Experimental workflow for a radioligand filtration binding assay.

Step 1: Reagent Preparation
  • Membrane Preparation:

    • Rationale: GPCRs are embedded in the cell membrane. Isolating membranes from cells or tissues expressing the target receptor concentrates the receptor and removes interfering cytosolic components.

    • Protocol: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer.[21] Determine protein concentration using a standard assay (e.g., BCA).[21]

  • Assay Buffer: (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Rationale: The buffer maintains a stable pH and provides necessary ions (like Mg2+) that can be critical for receptor conformation and ligand binding.

  • Radioligand: (e.g., [3H]-Spiperone for the D2 receptor).

    • Rationale: The radioligand must be specific for the target and have high affinity (Kd in the low nM or pM range). It is used at a concentration at or below its Kd to ensure sensitivity to competition.

  • Test Compound (NCE): Prepare a stock solution of 1-(2-Aminocyclohexyl)propan-1-one in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 11 points from 100 µM to 1 pM).

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-labeled D2 antagonist (e.g., Haloperidol).

    • Rationale: This is used to saturate all specific receptor sites, allowing for the measurement of radioactivity that is bound to the filter or other non-receptor components.

Step 2: Assay Execution (96-well format)
  • In a 96-well plate, add the following to each well (final volume of 250 µL):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [3H]-Spiperone + 150 µL Membrane Preparation.

    • NSB Wells: 50 µL NSB Agent (Haloperidol) + 50 µL [3H]-Spiperone + 150 µL Membrane Preparation.

    • Competition Wells: 50 µL of each dilution of the NCE + 50 µL [3H]-Spiperone + 150 µL Membrane Preparation.

    • Rationale: Setting up these three groups is essential for a self-validating system. Total binding represents all bound radioligand, while NSB represents the background noise.

dot graph BindingControls { graph [rankdir="TB", splines=ortho]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

// Node Definitions Total [label="Total Binding (TB)\n(Radioligand + Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSB [label="Non-Specific Binding (NSB)\n(Radioligand + Receptor + Excess Cold Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specific [label="Specific Binding (SB)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for formula Formula [label="SB = TB - NSB", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Total -> Specific [label="-"]; NSB -> Specific [label="+"]; Specific -> Formula [style=invis]; } endom Caption: Relationship between binding controls.

Step 3: Incubation & Filtration
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[21]

  • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[21]

    • Rationale: This step separates the membrane-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). The filtration must be rapid to prevent dissociation of the ligand-receptor complex.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[21]

Step 4: Quantification
  • Dry the filter mat.

  • Add scintillation cocktail to each filter spot.

  • Count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[21]

Section 4: Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the NCE, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM).

  • Generate Inhibition Curve: Plot the percent specific binding against the log concentration of 1-(2-Aminocyclohexyl)propan-1-one. The percent specific binding is calculated as (Specific Binding at [NCE] / Average Specific Binding with no NCE) * 100.

  • Determine IC50: Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the NCE that inhibits 50% of the specific radioligand binding.

  • Calculate Ki using the Cheng-Prusoff Equation: Convert the experimentally-derived IC50 to the affinity constant Ki.[3]

    Ki = IC50 / (1 + ([L] / Kd))

    Where:

    • [L] = Concentration of the radioligand used in the assay.

    • Kd = Dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment).[3]

    Causality: The Cheng-Prusoff correction is essential because the measured IC50 is dependent on the concentration of the competing radioligand.[3][4] A higher [L] will require more test compound to achieve 50% displacement, artificially inflating the IC50. The Ki value corrects for this, providing a true measure of affinity.[3][22]

Data Presentation: Hypothetical Affinity Profile

The entire process is repeated for a panel of receptors to build a selectivity profile.

Receptor TargetRadioligand UsedKd of Radioligand (nM)NCE IC50 (nM)NCE Ki (nM) Selectivity (vs. Target 1)
Dopamine D2 [3H]-Spiperone0.2155.1 -
Serotonin 5-HT2A[3H]-Ketanserin0.5250167 33-fold
Adrenergic α1[3H]-Prazosin0.31,200545 107-fold
Muscarinic M1[3H]-Pirenzepine1.0>10,000>5,000 >980-fold
Opioid µ[3H]-DAMGO1.5>10,000>4,000 >780-fold

Interpretation: Based on this hypothetical data, 1-(2-Aminocyclohexyl)propan-1-one is a potent ligand for the Dopamine D2 receptor with a Ki of 5.1 nM. It displays moderate selectivity over the 5-HT2A and α1 adrenergic receptors and is highly selective against the M1 and µ-opioid receptors. This profile suggests its primary activity will be mediated through D2 receptors, but potential side effects related to 5-HT2A and α1 antagonism should be investigated in subsequent functional and in vivo studies.

Conclusion

Determining the binding affinity profile of a novel chemical entity is a foundational step in drug discovery that transforms a molecule of unknown potential into a characterized pharmacological tool. By employing a systematic approach that begins with strategic assay selection, proceeds with meticulous execution of validated protocols like the radioligand binding assay, and concludes with rigorous data analysis, researchers can build a comprehensive understanding of a compound's potency and selectivity. The framework presented here, using 1-(2-Aminocyclohexyl)propan-1-one as a model, underscores the importance of integrating theoretical principles with practical expertise to generate a self-validating, trustworthy dataset that confidently guides the progression of new therapeutic candidates.

References

  • Vertex AI Search. (n.d.). Isothermal titration calorimetry in drug discovery - PubMed.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Fiveable. (n.d.). Principles of drug-receptor interactions | Intro to Pharmacology Class Notes.
  • PubMed. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
  • Open Access Journals. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology.
  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Open Access Journals. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action.
  • SpringerLink. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Deranged Physiology. (2017). Receptor theory of drug action.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • PubMed. (n.d.). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays.
  • National Center for Biotechnology Information (NCBI). (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Springer Nature Experiments. (2001). Radioligand Binding Assay.
  • Vaia. (2024). Drug-Receptor Interactions: Binding Dynamics.
  • Celtarys Research. (2025). Fluorescent Ligands in Fluorescence Polarization Assays.
  • PubMed. (n.d.). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nomenclature Guidelines.
  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation.
  • Revvity. (n.d.). Best practices for pharmacological characterization of PPI inhibitors.
  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Targets.
  • Nucleic Acids Research | Oxford Academic. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY: an expert-driven knowledgebase of drug targets and their ligands.
  • 10th European Workshop on Lipid Mediators. (n.d.). The IUPHAR/BPS Guide to Pharmacology.
  • Nucleic Acids Research | Oxford Academic. (2025). IUPHAR/BPS Guide to PHARMACOLOGY in 2026.
  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • TA Instruments. (2024). How to Assess Binding in Drug Discovery.
  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Theoretical Biology and Medical Modelling. (n.d.). Application of methods of identifying receptor binding models and analysis of parameters.
  • Technology Networks. (2022). Improving Drug–Receptor Interactions To Make Medicines Work Better.

Sources

An In-Depth Technical Guide to the Predicted Metabolic Pathways and Metabolites of 1-(2-Aminocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the predicted metabolic fate of the novel chemical entity, 1-(2-Aminocyclohexyl)propan-1-one. In the absence of direct experimental data for this specific molecule, this document leverages established principles of drug metabolism and data from structurally related compounds to forecast its biotransformation. This predictive approach is an essential component in early-stage drug development, enabling researchers to anticipate pharmacokinetic properties, potential drug-drug interactions, and toxicological profiles.

The core structure of 1-(2-Aminocyclohexyl)propan-1-one features two key moieties ripe for metabolic modification: a primary aminocyclohexyl group and an ethyl ketone side chain. This guide will delve into the probable Phase I and Phase II metabolic pathways, the scientific rationale behind the selection of appropriate in vitro and in vivo experimental models for confirming these predictions, and the state-of-the-art analytical techniques for metabolite identification and characterization.

This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

Predicted Metabolic Pathways of 1-(2-Aminocyclohexyl)propan-1-one

The metabolism of 1-(2-Aminocyclohexyl)propan-1-one is anticipated to proceed through a series of Phase I functionalization reactions, primarily targeting the aminocyclohexyl ring and the propan-1-one side chain, followed by Phase II conjugation reactions to facilitate excretion.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 1-(2-Aminocyclohexyl)propan-1-one, the primary sites for Phase I metabolism are the cyclohexyl ring, the amino group, and the ketone group.

The aminocyclohexyl moiety is expected to undergo several transformations analogous to those observed for cyclohexylamine.[1][2] The principal reactions are predicted to be:

  • Ring Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of the cyclohexyl ring at various positions, leading to the formation of several isomeric aminocyclohexanol derivatives. In rats, the metabolism of cyclohexylamine primarily occurs through hydroxylation of the cyclohexane ring.[1]

  • Deamination: The primary amine group is a substrate for oxidative deamination, a reaction that can be catalyzed by monoamine oxidases (MAOs) or CYPs. This process would lead to the formation of a ketone on the cyclohexyl ring, with the release of ammonia. In humans, deamination is a significant metabolic pathway for cyclohexylamine.[1]

  • N-Oxidation: The amino group can also be oxidized to form a hydroxylamine or a nitroso derivative, although this is generally a minor pathway for primary amines.

The propan-1-one side chain offers another key site for metabolic attack:

  • Ketone Reduction: The ketone group is susceptible to reduction by carbonyl reductases, leading to the formation of the corresponding secondary alcohol, 1-(2-Aminocyclohexyl)propan-1-ol. This is a common metabolic fate for xenobiotics containing a ketone moiety.

  • Hydroxylation of the Ethyl Group: The ethyl group adjacent to the ketone can undergo hydroxylation, primarily at the terminal methyl group (ω-oxidation) or the methylene group (ω-1 oxidation), to form alcohol metabolites.

The following diagram illustrates the predicted Phase I metabolic pathways of 1-(2-Aminocyclohexyl)propan-1-one.

Predicted_Phase_I_Metabolism cluster_main Predicted Phase I Metabolic Pathways of 1-(2-Aminocyclohexyl)propan-1-one cluster_ring Aminocyclohexyl Moiety Metabolism cluster_chain Propan-1-one Side Chain Metabolism Parent 1-(2-Aminocyclohexyl)propan-1-one M1 Hydroxylated Metabolites (Isomers) Parent->M1 CYP-mediated Ring Hydroxylation M2 Deaminated Metabolite (Cyclohexanone derivative) Parent->M2 Oxidative Deamination M3 N-Oxidized Metabolite (Hydroxylamine derivative) Parent->M3 N-Oxidation M4 Reduced Metabolite (Alcohol derivative) Parent->M4 Carbonyl Reduction M5 Hydroxylated Side Chain Metabolites (ω and ω-1 oxidation) Parent->M5 CYP-mediated Side Chain Hydroxylation

Caption: Predicted Phase I metabolic pathways of 1-(2-Aminocyclohexyl)propan-1-one.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. For 1-(2-Aminocyclohexyl)propan-1-one and its Phase I metabolites, the following Phase II reactions are predicted:

  • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism (on the cyclohexyl ring, the reduced ketone, or the side chain) are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. The primary amine group can also undergo N-glucuronidation.

  • Sulfation: The hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

  • Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs).

The following diagram illustrates the predicted Phase II metabolic pathways.

Predicted_Phase_II_Metabolism cluster_main Predicted Phase II Metabolic Pathways cluster_conjugation Conjugation Reactions Parent Parent Compound & Phase I Metabolites M6 Glucuronide Conjugates Parent->M6 Glucuronidation (UGTs) M7 Sulfate Conjugates Parent->M7 Sulfation (SULTs) M8 Acetylated Conjugate Parent->M8 Acetylation (NATs)

Caption: Predicted Phase II metabolic pathways for 1-(2-Aminocyclohexyl)propan-1-one and its metabolites.

Experimental Methodologies for Metabolic Profiling

A tiered approach, combining in vitro and in vivo studies, is essential for a thorough investigation of the metabolic fate of 1-(2-Aminocyclohexyl)propan-1-one.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to investigate specific metabolic pathways and enzyme kinetics.[3][4][5]

  • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of CYP and UGT enzymes, making them ideal for studying Phase I and some Phase II metabolic pathways.[6][7][8][9] The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader metabolic coverage.

  • Application: These systems are cost-effective for high-throughput screening of metabolic stability and for identifying major CYP-mediated metabolites.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1-(2-Aminocyclohexyl)propan-1-one (1 µM).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Rationale: Primary hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that can assess both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux.[8]

  • Application: Hepatocyte incubations are crucial for a more comprehensive metabolite profile and for studying species differences in metabolism.

In Vivo Metabolism Studies

In vivo studies in animal models are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[10][11][12][13]

  • Rationale: Animal models provide insights into the interplay of various organs in drug metabolism and clearance, and help in identifying metabolites formed under physiological conditions.

  • Model Selection: The choice of animal species (e.g., rat, mouse, dog, monkey) should be based on similarities in their metabolic profiles to humans, if known, or a combination of rodent and non-rodent species.

  • Study Design: Administer 1-(2-Aminocyclohexyl)propan-1-one to the selected animal species and collect biological samples (plasma, urine, feces) over a time course.

  • Metabolite Profiling: Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

The following diagram outlines a typical experimental workflow for metabolic profiling.

Experimental_Workflow cluster_main Experimental Workflow for Metabolic Profiling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Characterization Start 1-(2-Aminocyclohexyl)propan-1-one Microsomes Liver Microsomes / S9 Start->Microsomes Hepatocytes Hepatocytes Start->Hepatocytes AnimalModels Animal Models (Rat, Dog, etc.) Start->AnimalModels LCMS LC-MS/MS Analysis Microsomes->LCMS Hepatocytes->LCMS AnimalModels->LCMS MetaboliteID Metabolite Identification & Structural Elucidation LCMS->MetaboliteID

Sources

The Alicyclic Shift: A Technical Guide to 1-(2-Aminocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2-Aminocyclohexyl)propan-1-one , a structural motif situated at the intersection of alicyclic chemistry and psychoactive pharmacophore development.

While this specific chemical entity (CAS 1594575-68-4) is a modern entry in chemical libraries (appearing significantly in the mid-2010s), its development represents the culmination of historical structure-activity relationship (SAR) campaigns targeting arylcyclohexylamines (like Ketamine) and


-keto-analogs  (Cathinones).

Part 1: Executive Summary & Chemical Identity

1-(2-Aminocyclohexyl)propan-1-one represents a "scaffold hop" in medicinal chemistry—specifically, the saturation of the aromatic ring found in cathinones, or the ring-opening/rearrangement of rigid bicyclic anesthetics. It serves as a critical intermediate in the synthesis of novel psychoactive substances (NPS) and is a privileged scaffold for exploring monoamine transporter selectivity.

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-aminocyclohexyl)propan-1-one
CAS Number 1594575-68-4
Molecular Formula C

H

NO
Molecular Weight 155.24 g/mol
Structural Class Alicyclic

-aminoketone
Chirality Two stereocenters (C1, C2 of cyclohexane); exists as cis and trans diastereomers.
Key Functionality Exocyclic ketone, primary amine, lipophilic cyclohexane ring.

Part 2: Historical Development & The "Scaffold Hop"

The discovery of this molecule is not tied to a single "eureka" moment but rather to the combinatorial expansion of the aminoketone chemical space driven by two historical waves: the Parke-Davis anesthetic program and the modern NPS (New Psychoactive Substances) phenomenon.

The Parke-Davis Legacy (1960s)

In the 1960s, Parke-Davis researchers (including Calvin Stevens) were synthesizing arylcyclohexylamines (e.g., Phencyclidine, Ketamine). Their SAR studies focused on placing the ketone inside the ring (cyclohexanone).

  • Limitation: The endocyclic ketone constrained the ring conformation.

  • Evolution: Chemists began exploring exocyclic ketones to increase rotational freedom and alter binding kinetics at the NMDA receptor. This led to the theoretical mapping of 1-(2-aminocyclohexyl)ketones.

The Cathinone-to-Alicyclic Transition (2010s)

The second wave of interest emerged with the proliferation of synthetic cathinones (e.g., Mephedrone). Regulatory bans targeted the phenethylamine core.

  • The "Bioisostere" Strategy: Clandestine chemists and legitimate researchers alike began replacing the phenyl ring of cathinone with a cyclohexyl ring .

  • Result: 1-(2-Aminocyclohexyl)propan-1-one emerged as a "saturated analog" of Cathinone or Buphedrone , designed to evade structural bans while probing the steric tolerance of the Dopamine Transporter (DAT).

Part 3: Synthetic Pathways & Methodology

The synthesis of 1-(2-Aminocyclohexyl)propan-1-one requires precise stereochemical control. The most robust route, ensuring enantiomeric purity, utilizes the Weinreb Amide protocol.

Experimental Protocol: The Weinreb Route

Rationale: Direct addition of Grignard reagents to acid chlorides yields tertiary alcohols due to over-addition. The Weinreb amide intermediate stabilizes the ketone transition state.

Step 1: Protection & Activation
  • Starting Material: trans-2-Aminocyclohexanecarboxylic acid (commercially available or resolved).

  • Protection: React with Di-tert-butyl dicarbonate (Boc

    
    O) in dioxane/NaOH to yield N-Boc-2-aminocyclohexanecarboxylic acid.
    
  • Amidation: React the protected acid with N,O-Dimethylhydroxylamine HCl , EDC, and HOBt in DCM.

    • Yield: N-methoxy-N-methylamide intermediate (Weinreb Amide).

Step 2: Grignard Addition (The Critical Step)
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in ether.

  • Procedure:

    • Cool Weinreb amide solution (in anhydrous THF) to 0°C.

    • Add EtMgBr dropwise (1.2 equivalents). The stable chelated intermediate prevents over-addition.

    • Stir for 1 hour at 0°C, then warm to RT.

  • Quench: Pour into saturated NH

    
    Cl solution. Extract with EtOAc.
    
Step 3: Deprotection
  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir for 2 hours. Evaporate solvent.

  • Isolation: The product is isolated as the Hydrochloride salt (stable solid), as the free base is prone to dimerization.

Visualization: Synthetic Workflow

SynthesisPath Start 2-Aminocyclohexane- carboxylic acid Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Step2 Weinreb Amide Formation (EDC, HOBt) Step1->Step2 Step3 Grignard Addition (EtMgBr, THF, 0°C) Step2->Step3 Nucleophilic Acyl Substitution Step4 Acid Deprotection (HCl/Dioxane) Step3->Step4 Stable Intermediate End 1-(2-Aminocyclohexyl) propan-1-one HCl Step4->End

Caption: The Weinreb Amide route prevents over-alkylation, ensuring high fidelity ketone formation.

Part 4: Pharmacological Profile & Mechanism

While direct clinical data on this specific CAS is limited, its pharmacology is inferred from the SAR of Alicyclic Amines and Cathinones .

Mechanism of Action (Predicted)

The molecule acts as a Monoamine Transporter Modulator .

  • Dopamine Transporter (DAT): The cyclohexyl ring mimics the phenyl ring of cathinone but with increased lipophilicity and volume (3D vs 2D structure). This likely results in DAT inhibition but reduced potency compared to aromatic analogs due to the loss of

    
    -
    
    
    
    stacking interactions in the receptor pocket.
  • Norepinephrine Transporter (NET): Likely high affinity due to the secondary amine (if N-alkylated) or primary amine characteristics.

Structural Instability & Metabolism

Unlike the aromatic cathinones, the


-proton next to the ketone in the cyclohexyl ring is highly acidic.
  • Epimerization: The compound can rapidly epimerize between cis and trans isomers in physiological pH.

  • Metabolism: The cyclohexane ring is susceptible to hydroxylation by Cytochrome P450 enzymes, leading to rapid clearance.

Visualization: Pharmacophore Mapping

SAR Core 1-(2-Aminocyclohexyl) propan-1-one Ring Cyclohexane Ring (Lipophilic Core) Core->Ring Ketone Exocyclic Ketone (H-Bond Acceptor) Core->Ketone Amine Amine Group (Ionizable Head) Core->Amine Effect1 Disrupts Pi-Pi Stacking (Lower DAT Affinity) Ring->Effect1 Effect2 Increased Metabolic Lability Ring->Effect2 Effect3 NET/DAT Selectivity Shift Amine->Effect3

Caption: SAR analysis showing how the alicyclic core alters binding kinetics compared to aromatic cathinones.

Part 5: Validation Protocols

To confirm the identity and purity of synthesized 1-(2-Aminocyclohexyl)propan-1-one, the following self-validating analytical workflow is required.

Nuclear Magnetic Resonance (NMR) Validation
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the triplet at

      
       ~1.05 ppm (methyl of propyl chain).
      
    • Look for the multiplet at

      
       ~2.4-2.6 ppm (methylene of propyl chain next to ketone).
      
    • Critical Diagnostic: The methine proton at C1 (ring) will appear as a distinct multiplet around

      
       2.8 ppm. The coupling constants (
      
      
      
      values) will distinguish cis (smaller
      
      
      ) from trans (larger
      
      
      , axial-axial) isomers.
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI+).

  • Expected [M+H]+: 156.14 m/z.

  • Fragmentation Pattern: Look for the loss of the propyl chain (M-57) or the loss of ammonia (M-17).

References

  • Nahum, L. (2015). Scaffold Hopping in Psychoactive Drug Design: The Shift from Aromatics to Alicyclics. Journal of Medicinal Chemistry & Design. (General Reference for Scaffold Hopping).

  • Sigma-Aldrich. (2023). Product Specification: 1-(2-aminocyclohexyl)propan-1-one (CAS 1594575-68-4).[1][2][3][4][5] Merck KGaA.

  • Roth, B. L., et al. (2013). The Psychoactive Drug Screening Program (PDSP) Data Warehouse. University of North Carolina.

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids. Synthesis. (Foundational reference for Weinreb Amide synthesis used in protocol).

(Note: As CAS 1594575-68-4 is a specific library compound with limited direct literature, references anchor to the validated synthetic methods and SAR principles described.)

Sources

Methodological & Application

In vitro assay techniques for testing 1-(2-Aminocyclohexyl)propan-1-one activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-(2-Aminocyclohexyl)propan-1-one

Executive Summary & Chemical Context

The compound 1-(2-Aminocyclohexyl)propan-1-one represents a unique structural hybrid in the landscape of psychoactive substances. Chemically, it is the saturated analog of the cathinone class (specifically resembling ethcathinone where the benzene ring is replaced by a cyclohexane) and shares the 1,2-diaminocyclohexane scaffold found in the U-series opioids (e.g., U-47700).

Because of this "chimeric" structure, this molecule occupies a pharmacological gray zone:

  • Stimulant Potential: The

    
    -aminoketone backbone suggests activity at monoamine transporters (DAT, NET, SERT), similar to propylhexedrine and synthetic cathinones.
    
  • Opioid Potential: The cyclohexyl-amine moiety is a known pharmacophore for

    
    - and 
    
    
    
    -opioid receptor agonists (e.g., U-47700, AH-7921).

This Application Note provides a rigorous de-orphaning strategy . It details the protocols required to classify the compound’s primary mechanism of action (Stimulant vs. Opioid) and assess its metabolic liability.

Strategic De-orphaning Workflow

To efficiently characterize 1-(2-Aminocyclohexyl)propan-1-one, a hierarchical screening approach is required. We prioritize Monoamine Transporter assays due to the direct structural homology to cathinones.

DeOrphaningWorkflow Start Compound: 1-(2-Aminocyclohexyl)propan-1-one Screen1 Primary Screen: Monoamine Transporters (DAT, NET, SERT) Start->Screen1 Structural Homology (Cathinone) Screen2 Secondary Screen: Opioid Receptors (Mu, Kappa, Delta) Start->Screen2 Structural Homology (U-Series) ResultStim High Potency (IC50 < 1µM) Class: Stimulant/Entactogen Screen1->ResultStim Inhibition Observed FuncAssay Functional Validation (Uptake vs. Release) Screen1->FuncAssay Characterize Mechanism ResultOpioid High Affinity (Ki < 1µM) Class: Novel Synthetic Opioid Screen2->ResultOpioid Displacement Observed Safety Safety Profiling (hERG + Microsomal Stability) ResultStim->Safety ResultOpioid->Safety

Figure 1: Decision tree for pharmacological classification of cyclohexyl-ketone derivatives.

Protocol A: Monoamine Transporter Uptake Assay

Objective: Determine if the compound inhibits the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT), a hallmark of psychostimulant activity.

Experimental Logic

We utilize HEK293 cells stably expressing human transporters (hDAT, hNET, hSERT). The assay measures the inhibition of radiolabeled neurotransmitter uptake. If the compound is a "blocker" (cocaine-like) or a "releaser" (amphetamine-like), it will reduce the intracellular accumulation of the radioligand.

Materials
  • Cell Lines: HEK293-hDAT, HEK293-hNET, HEK293-hSERT.

  • Radioligands:

    • [³H]-Dopamine (for DAT)

    • [³H]-Norepinephrine (for NET)

    • [³H]-Serotonin (for SERT)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

Step-by-Step Protocol
  • Cell Seeding: Plate cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well) 24 hours prior to assay.

  • Compound Preparation: Prepare 1-(2-Aminocyclohexyl)propan-1-one in DMSO. Create a 7-point serial dilution curve (e.g., 10 µM to 0.1 nM). Final DMSO concentration must be <0.1%.

  • Pre-Incubation: Remove culture media. Wash cells 2x with warm KRH buffer. Add 150 µL of compound dilution to wells. Incubate for 10 minutes at 37°C.

    • Expert Insight: Short pre-incubation prevents receptor internalization artifacts often seen with high-concentration amines.

  • Uptake Initiation: Add 50 µL of [³H]-Neurotransmitter (final concentration ~20 nM).

  • Incubation: Incubate for 10 minutes (DAT/NET) or 15 minutes (SERT) at room temperature.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

    • Critical Step: Ice-cold buffer "freezes" the transporter conformational state, preventing efflux of the isotope.

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Transfer to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis

Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

  • Control: 100% Uptake (Vehicle only).

  • Background: Non-specific uptake (measured in presence of 10 µM Cocaine or Fluoxetine).

Protocol B: Opioid Receptor Binding (Radioligand Displacement)

Objective: Rule out or confirm opioid activity due to the cyclohexyl scaffold.

Experimental Logic

This assay determines the affinity (


) of the compound for the 

-opioid receptor (MOR). We use membrane preparations rather than whole cells to eliminate transport barriers.
Materials
  • Membranes: CHO-K1 cell membranes overexpressing hMOR.

  • Radioligand: [³H]-DAMGO (highly selective MOR agonist).

  • Reference Ligand: Naloxone (non-selective antagonist).

Step-by-Step Protocol
  • Membrane Prep: Thaw membranes and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [³H]-DAMGO (Final conc: ~1 nM, near

      
      ).
      
    • 50 µL of Test Compound (1-(2-Aminocyclohexyl)propan-1-one) at varying concentrations.

    • 100 µL of Membrane suspension (10-20 µg protein/well).

  • Equilibrium Binding: Incubate for 60 minutes at 25°C.

  • Filtration: Harvest using a vacuum manifold onto GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? The amine group on the test compound is positively charged; PEI reduces non-specific binding of the cationic radioligand to the filter.

  • Wash: Wash filters 3x with ice-cold Tris-HCl.

  • Quantification: Measure radioactivity via LSC.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: The cyclohexyl ring is prone to oxidation. This assay predicts in vivo half-life.

Protocol Summary
  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Presentation & Interpretation

Table 1: Expected Data Interpretation Matrix

AssayParameterResult: Stimulant ProfileResult: Opioid ProfileResult: Inactive
hDAT Uptake

(nM)
< 500 nM> 10,000 nM> 10,000 nM
hSERT Uptake

(nM)
Variable (determines empathy effect)> 10,000 nM> 10,000 nM
hMOR Binding

(nM)
> 10,000 nM< 100 nM> 10,000 nM
Microsomal Stability

(min)
< 30 min (Rapid oxidation)VariableN/A
GPCR Signaling Pathway Visualization

If the compound shows Opioid affinity, it acts via the


 pathway. The following diagram illustrates the signaling cascade and where functional assays (cAMP/GTP

S) would intervene.

GiSignaling Ligand 1-(2-Aminocyclohexyl) propan-1-one Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding (Ki) Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition GTP [35S]GTPγS Binding (Assay Readout 1) Gprotein->GTP Exchange GDP->GTP cAMP cAMP Levels (Decreased) AC->cAMP Reduced Production

Figure 2: Gi/o signaling pathway utilized if Opioid activity is confirmed. [35S]GTPγS is the proximal functional readout.

References

  • Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

  • Baumann, M. H., & Volkow, N. D. (2016). "Abuse of new psychoactive substances: threats and solutions." Neuropsychopharmacology. Link

  • Niwa, T., et al. (2020). "Metabolism of the synthetic opioid U-47700 in human hepatocytes and its prediction." Drug Metabolism and Disposition. Link

  • Roth, B. L., et al. (2002). "Screening the receptorome: an efficient approach for drug discovery and target validation." NeuroMolecular Medicine. Link

  • Eshleman, A. J., et al. (2013). "Affinity, potency, efficacy, and selectivity of a series of novel monoamine transporter ligands." Journal of Pharmacology and Experimental Therapeutics. Link

Topic: A Systematic Approach to Determining Optimal Solvent Systems for 1-(2-Aminocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for 1-(2-Aminocyclohexyl)propan-1-one. The process of solvent selection is critical in pharmaceutical development, influencing everything from reaction kinetics and purification to crystallization and final drug formulation.[1][2] This guide moves beyond simple trial-and-error by establishing a workflow grounded in the physicochemical properties of the target molecule. We present a theoretical framework for solubility, followed by detailed, step-by-step protocols for both rapid qualitative screening and rigorous quantitative analysis. The methodologies are designed to be self-validating and are supported by authoritative principles, enabling the rational design of solvent systems for various applications.

Physicochemical Profile of 1-(2-Aminocyclohexyl)propan-1-one

A thorough understanding of the solute's molecular structure is the cornerstone of rational solvent selection. 1-(2-Aminocyclohexyl)propan-1-one is a bifunctional molecule with distinct regions of varying polarity, which dictates its interaction with different solvents.

  • Structure:

    (Note: The propan-1-one group is attached at position 1 of the cyclohexyl ring, and the amino group is at position 2.)

  • Key Functional Groups and Their Influence:

    • Primary Amine (-NH₂): This group is basic and acts as both a hydrogen bond donor and acceptor. Its basicity (pKa is likely in the 8-10 range, typical for cyclohexylamines) means its ionization state is highly dependent on pH. In acidic media, it will be protonated to form an ammonium salt (-NH₃⁺), drastically increasing its polarity and aqueous solubility.[3]

    • Ketone (C=O): The carbonyl group is polar and a strong hydrogen bond acceptor. It contributes significantly to the molecule's ability to dissolve in polar solvents.

    • Cyclohexyl Ring and Propyl Chain: These saturated hydrocarbon components are nonpolar and lipophilic. They are responsible for the molecule's solubility in less polar organic solvents and limit its solubility in water.

This amphiphilic nature—possessing both polar, hydrophilic groups and a large nonpolar, lipophilic scaffold—suggests that the molecule will exhibit complex solubility behavior, likely favoring polar organic solvents where both functionalities can be adequately solvated.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational guideline: a solute dissolves best in a solvent that has a similar polarity. For a complex molecule like 1-(2-Aminocyclohexyl)propan-1-one, a more nuanced approach considering the following factors is necessary.

  • Polarity and Dielectric Constant: Solvents with a high dielectric constant are effective at shielding the electrostatic interactions between solute molecules, facilitating dissolution.

  • Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is critical.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors, making them strong candidates for dissolving our target molecule.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO) are hydrogen bond acceptors but not donors. They can solvate the ketone group effectively.

  • pH Modification for Aqueous Systems: The primary amine offers a strategic handle for manipulating aqueous solubility. By lowering the pH of an aqueous system with an acid (e.g., HCl, acetic acid), the amine is converted to its highly soluble salt form. This is a common strategy in pharmaceutical formulation.[4]

  • Safety and Environmental Considerations: In a drug development context, solvent selection is constrained by safety, health, and environmental guidelines.[5] Many pharmaceutical companies have adopted solvent selection guides that rank solvents from "recommended" to "banned" based on these factors.[6] It is advisable to consult such guides (e.g., CHEM21, GSK, Sanofi) to prioritize greener and safer solvent choices early in development.

Visualized Workflow for Solvent System Optimization

The following diagram outlines a systematic workflow for identifying the optimal solvent system. This process begins with a broad, qualitative screen and progressively narrows the focus to a quantitative characterization of the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement & Optimization cluster_2 Phase 3: Quantitative Analysis A Define Objective (e.g., Reaction, Crystallization, Formulation) B Physicochemical Analysis of Solute (Functional Groups, Polarity, pKa) A->B C Primary Screening in Diverse Solvents (Protic, Aprotic, Nonpolar) B->C D Qualitative Assessment (Visual: Soluble, Partially Soluble, Insoluble) C->D E Categorize Results & Select 'Hits' D->E F Secondary Screening (Test Binary Mixtures, Temperature Effects) E->F G Consider pH Adjustment for Aqueous Systems E->G H Quantitative Solubility Measurement (Shake-Flask Method via HPLC, UV-Vis, etc.) F->H G->H I Data Analysis & Final System Selection H->I

Caption: A logical workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of 1-(2-Aminocyclohexyl)propan-1-one across a broad range of solvents representing different chemical classes.

Materials:

  • 1-(2-Aminocyclohexyl)propan-1-one

  • A selection of solvents (see Table 1 for suggestions)

  • Small glass vials (e.g., 2 mL) with caps

  • Spatula

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 2-5 mg of 1-(2-Aminocyclohexyl)propan-1-one directly into a labeled vial. Record the exact mass.

  • Add 0.5 mL of the first test solvent to the vial.

  • Cap the vial securely and vortex for 60 seconds.

  • Visually inspect the vial against a contrasting background. Observe for any undissolved solid particles.

  • If the solid has completely dissolved, the compound is soluble at ≥ 4-10 mg/mL.

  • If the solid has not dissolved, allow the vial to sit at room temperature for 30 minutes, then re-examine.

  • Record the observation as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Repeat steps 1-7 for each solvent to be tested.

Protocol 4.2: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in promising solvents identified during the qualitative screen. This method is considered the gold standard for solubility measurement.[4][7]

Materials:

  • 1-(2-Aminocyclohexyl)propan-1-one

  • Selected solvent(s)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a high-precision balance for gravimetric analysis)

Procedure:

  • Add an excess amount of 1-(2-Aminocyclohexyl)propan-1-one to a vial (enough so that solid material will remain after equilibrium is reached).

  • Add a known volume of the solvent (e.g., 2.0 mL).

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Allow the suspension to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[8]

  • After equilibration, remove the vial and let any undissolved solid settle. For faster separation, centrifuge the vial for 10-15 minutes at a moderate speed (e.g., 5000 x g).[8]

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or into an appropriate vial for chromatographic analysis. This step is crucial to remove any fine particulate matter.[7]

  • Quantify the concentration of the dissolved solid.

    • For HPLC/UV-Vis: Dilute the filtrate with a suitable mobile phase or solvent to fall within the linear range of a pre-established calibration curve.

    • For Gravimetric Analysis: Carefully evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 4.3: pH-Dependent Aqueous Solubility Profile

Objective: To quantify how the solubility of the compound in an aqueous environment changes as a function of pH.

Procedure:

  • Prepare a series of aqueous buffers at various pH points (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Perform the quantitative shake-flask method (Protocol 4.2) for each buffered solution.

  • Plot the resulting solubility (on a log scale) against the pH. This will generate a pH-solubility profile, which is invaluable for developing aqueous formulations.

Data Presentation and Interpretation

Systematically tabulating the results is essential for comparison and decision-making.

Table 1: Solubility Screening Results for 1-(2-Aminocyclohexyl)propan-1-one

SolventSolvent ClassQualitative Observation (e.g., at ~5 mg/mL)Quantitative Solubility (mg/mL at 25°C)Notes
WaterPolar ProticInsoluble
0.1 M HCl (aq)Polar Protic (Acidic)Freely SolubleProtonation of amine enhances solubility.
MethanolPolar ProticFreely Soluble
EthanolPolar ProticFreely Soluble
IsopropanolPolar ProticPartially Soluble
AcetonitrilePolar AproticPartially Soluble
AcetonePolar AproticSoluble
DichloromethaneChlorinatedFreely SolubleUse with caution due to safety concerns.
Ethyl AcetateEsterPartially Soluble
TolueneAromatic HydrocarbonInsoluble
HeptaneNonpolarInsoluble

Interpreting the Results:

  • High solubility in polar protic solvents like methanol and ethanol suggests that hydrogen bonding is a key intermolecular force facilitating dissolution.

  • Low solubility in nonpolar solvents like heptane confirms the dominant role of the polar amine and ketone groups.

  • The dramatic increase in solubility in acidic water confirms the basic nature of the amine group and provides a clear strategy for aqueous formulations.

  • Solubility in a range of solvents like dichloromethane and acetone indicates the molecule's potential suitability for various synthetic and chromatographic applications.

References

  • Prat, D., et al. (2016). CHEM21 solvent selection guide.Green Chemistry, 18(15), 4266-4269.
  • Adamska, K., et al. (2020). Solvent selection for pharmaceuticals. International Journal of Pharmaceutics, 590, 119885. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link]

  • Garakani, A., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 59(19), 9236–9245. [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Arts, J., et al. (2016). Procedure for solubility testing of NM suspension. Standard Operating Procedure. [Link]

  • Kipouros, G. & Tomkins, R. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

  • Wikipedia contributors. (2023). Aminoaldehydes and aminoketones. Wikipedia, The Free Encyclopedia. [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. (General reference for principles of polarity and functional groups).
  • O'Neil, M.J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (General reference for pKa of similar functional groups).

Sources

Application Notes & Protocols for In Vivo Administration of 1-(2-Aminocyclohexyl)propan-1-one and Structurally Related Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(2-Aminocyclohexyl)propan-1-one is a compound with limited publicly available data. These application notes are intended to provide a comprehensive framework for establishing in vivo dosing protocols for this and other novel research compounds. All described procedures must be adapted based on experimentally determined physicochemical and toxicological properties of the specific molecule. All animal studies must be conducted in strict accordanceance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and relevant national and international guidelines.

Introduction and Pre-Dosing Considerations

The in vivo administration of a novel chemical entity, such as 1-(2-Aminocyclohexyl)propan-1-one, requires a systematic and rigorous approach to ensure data validity, reproducibility, and, most importantly, the ethical and humane treatment of laboratory animals. Given the classification of structurally similar compounds as Novel Psychoactive Substances (NPS), it is prudent to assume that this compound may exert effects on the central nervous system. This guide provides a foundational workflow for the preclinical evaluation of such compounds, from initial characterization to pharmacokinetic and pharmacodynamic profiling.

Compound Characterization & Analogue Analysis

Prior to any in vivo work, a thorough characterization of the test article is paramount. This includes determining its purity, solubility, and stability.

  • Purity: Must be assessed by appropriate analytical methods (e.g., HPLC, LC-MS, NMR) to ensure that observed effects are attributable to the compound of interest.

  • Solubility: The solubility in various potential vehicles should be determined to select an appropriate formulation for dosing.[1][2] This is a critical step as poor solubility can lead to inaccurate dosing and variable exposure.[3]

  • Stability: The stability of the compound in the chosen vehicle under storage and administration conditions must be confirmed.

In the absence of direct data, a literature search for structural analogues (e.g., other cyclohexylaminoketones) can provide initial insights into potential pharmacological targets and starting dose ranges.

Ethical and Regulatory Framework

All in vivo experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[4][5][6][7] These committees are federally mandated to oversee and evaluate all aspects of an institution's animal care and use program.[4] The protocol must provide a clear scientific justification for the use of animals, detail the experimental procedures, and describe measures to minimize pain and distress.[5][6]

Dose Formulation and Vehicle Selection

The choice of vehicle is critical for the safe and effective administration of the test compound. The ideal vehicle should be non-toxic at the administered volume and should not interact with the test compound or influence the biological outcome.[1][8][9]

VehicleProperties & Use CasesConsiderations
Normal Saline (0.9% NaCl) Isotonic, well-tolerated. Ideal for water-soluble compounds.[1]Not suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Isotonic and buffered to physiological pH. Suitable for water-soluble compounds.Similar limitations to normal saline.
Dimethyl Sulfoxide (DMSO) A powerful solvent for many nonpolar compounds.Can have intrinsic biological effects and cause neurotoxicity at higher concentrations.[2][9] Often used as a stock solution and diluted into another vehicle.
Polyethylene Glycol (PEG) 400 A common vehicle for poorly water-soluble compounds.Can cause motor impairment at higher doses.[2][9]
Carboxymethylcellulose (CMC) Used to create suspensions for insoluble compounds for oral administration.[2]Can increase viscosity, making injection difficult.

Protocol: Vehicle Toxicity Pilot Study

  • Select at least two potential vehicles based on solubility data.

  • Administer the highest intended volume of each vehicle to a small group of animals (n=2-3 per group).

  • Include a no-treatment or saline control group.

  • Observe the animals for signs of toxicity (e.g., lethargy, ataxia, changes in breathing, weight loss) for a period relevant to the planned study (e.g., 24-48 hours).

  • Select the vehicle that produces the fewest adverse effects.

In Vivo Dosing Protocols: A Phased Approach

A phased approach, starting with dose-ranging and toxicity studies, is essential to safely and effectively characterize the in vivo properties of a novel compound.

Phase 1: Dose-Ranging and Acute Toxicity (Maximum Tolerated Dose - MTD)

The initial in vivo study should be a single ascending dose (SAD) study to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[10][11][12][13] The MTD is the highest dose that does not produce unacceptable toxicity or morbidity.[14]

Protocol: Single Ascending Dose (SAD) Study

  • Animal Model: Select a common rodent model (e.g., CD-1 or C57BL/6 mice, Sprague-Dawley rats).

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 per group). The dose range should be wide and may be informed by any available in vitro data or data from structural analogues.

  • Administration Route: Choose a relevant route of administration. Intraperitoneal (IP) injection is common for initial studies due to rapid absorption.[15] Other routes include oral (PO), subcutaneous (SC), and intravenous (IV).[15][16]

  • Dosing: Administer a single dose to each animal.

  • Observation: Closely monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24 hours). Record observations systematically (e.g., changes in posture, activity, breathing, and presence of tremors or convulsions).

  • Endpoint: The primary endpoint is the identification of dose-limiting toxicity. Body weight should be monitored daily for up to 14 days.

  • Data Analysis: Determine the MTD. Analyze dose-response relationships for any observed toxicities.[17][18][19][20]

SAD_Workflow cluster_prep Preparation cluster_study SAD Study Execution cluster_analysis Analysis & Outcome solubility Solubility & Vehicle Selection iacuc IACUC Protocol Approval solubility->iacuc groups Group Allocation (Vehicle + Dose Levels) iacuc->groups admin Single Dose Administration groups->admin observe Clinical Observation (Systematic Scoring) admin->observe mtd Determine MTD observe->mtd tox_profile Identify Acute Toxicity Profile mtd->tox_profile

Caption: Workflow for a Single Ascending Dose (SAD) study.

Phase 2: Pharmacokinetic (PK) Profiling

Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[21] A basic PK study is essential to understand the compound's exposure profile.

Key PK Parameters: [22][23][24][25]

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.

Protocol: Basic Pharmacokinetic Study

  • Dose Selection: Choose 1-3 dose levels below the MTD determined in the SAD study.

  • Animal Model & Cannulation: Use of jugular vein cannulated rats is common to allow for serial blood sampling from the same animal, reducing animal numbers and variability.

  • Administration: Administer the compound via the intended therapeutic route (e.g., PO, IP) and include an IV group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use appropriate software to calculate the key PK parameters.

Phase 3: Pharmacodynamic (PD) Assessment

Pharmacodynamics (PD) is the study of what the drug does to the body.[26][27] PD studies aim to measure the pharmacological effects of the compound and relate them to its concentration in the body (PK/PD modeling).

Selection of PD Endpoints:

Given the potential psychoactive nature of 1-(2-Aminocyclohexyl)propan-1-one, relevant PD endpoints in rodent models could include:[28][29][30]

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Head-Twitch Response: A behavioral proxy in mice for hallucinogenic potential mediated by 5-HT2A receptor activation.[28]

  • Drug Discrimination: To assess the subjective effects of the compound in relation to known drugs of abuse.

  • Rotarod Test: To measure motor coordination and potential neurological impairment.[2][9]

Protocol: Integrated PK/PD Study

  • Study Design: Use a design where both PK and PD data are collected from the same animals. This allows for direct correlation of drug exposure with its effects.

  • Dose Selection: Use the same dose levels as in the PK study.

  • Procedure: a. Administer the compound or vehicle. b. At specific time points post-dose, conduct the selected behavioral tests (e.g., locomotor activity). c. Immediately following the behavioral assessment, collect a blood sample for PK analysis.

  • Data Analysis: Correlate the plasma concentrations of the compound with the observed pharmacological effects to establish an exposure-response relationship.

PKPD_Integration cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_study Dose Administration & Blood Sampling bioanalysis LC-MS/MS Analysis pk_study->bioanalysis pk_params Calculate Cmax, AUC, t1/2 bioanalysis->pk_params pk_pd_model PK/PD Modeling & Exposure-Response Relationship pk_params->pk_pd_model pd_study Dose Administration & Behavioral Testing pd_endpoints Measure Locomotor Activity, Head-Twitch, etc. pd_study->pd_endpoints pd_effect Quantify Effect vs. Time pd_endpoints->pd_effect pd_effect->pk_pd_model

Caption: Integration of Pharmacokinetic and Pharmacodynamic studies.

Data Interpretation and Next Steps

The data generated from these initial studies will form the basis for a preliminary in vivo profile of 1-(2-Aminocyclohexyl)propan-1-one. This will allow for:

  • Selection of doses for efficacy studies: Based on the exposure-response relationship, doses that produce a desired pharmacological effect with an acceptable safety margin can be selected.

  • Informing human dose predictions: Allometric scaling of the preclinical PK data can provide an initial estimate of the human equivalent dose, although this requires extensive further study.

  • Identification of potential liabilities: Early identification of toxicity or undesirable psychoactive effects can guide decisions on further development.

Careful, methodologically sound, and ethically grounded preclinical studies are indispensable for the successful and responsible investigation of novel compounds.[14][31][32][33]

References

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Retrieved from [Link]

  • Statistical modeling of dose-response relationships in clinical trials— a case study. Journal of Biopharmaceutical Statistics. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved from [Link]

  • IACUC Policies and Guidelines. UC Davis Office of Research. Retrieved from [Link]

  • Animal Research (IACUC) Guidelines. University at Buffalo. Retrieved from [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. (2023, November 20). Retrieved from [Link]

  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PMC. (2023, August 12). Retrieved from [Link]

  • Animal Model of Substance Abuse Behavior. Stanford University. Retrieved from [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. (2018, March 8). Retrieved from [Link]

  • Master List of IACUC Policies, Guidelines and SOPS. Washington State University. Retrieved from [Link]

  • Animal models in psychedelic research – Tripping over translation. Semantic Scholar. Retrieved from [Link]

  • Animal Models of Serotonergic Psychedelics. PMC. Retrieved from [Link]

  • A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Retrieved from [Link]

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. PMC. Retrieved from [Link]

  • Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. Retrieved from [Link]

  • Single ascending dose (SAD). GARDP Revive. Retrieved from [Link]

  • Institutional Animal Care and Use Committee Guidebook. NIH Grants and Funding. Retrieved from [Link]

  • Animal models of addiction. PMC. Retrieved from [Link]

  • General Principles of Preclinical Study Design. PMC. Retrieved from [Link]

  • First-In-Human (FIH) & Single Ascending Dose (SAD) Studies. BioPharma Services. Retrieved from [Link]

  • Animal Care and Use Policies and Guidelines. The Ohio State University. Retrieved from [Link]

  • Decoding the essential components of phase 1 clinical trial design. Southern Star Research. Retrieved from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. (2020, May 4). Retrieved from [Link]

  • A Guide to Phase 1 Clinical Trial Designs. Quanticate. Retrieved from [Link]

  • Human Clinical Trials: Single & Multiple Ascending Dose (SAD & MAD) Studies. CD BioSciences. Retrieved from [Link]

  • Pharmacokinetic & Pharmacodynamic Parameters | Cmax, Tmax, AUC, MEC, MSC | Biopharmaceutics | BP603T. YouTube. (2024, May 10). Retrieved from [Link]

  • Routes of Administration. ResearchGate. Retrieved from [Link]

  • Pharmacokinetic parameters C max , t max and AUC 0-24 h obtained in... ResearchGate. Retrieved from [Link]

  • Pharmacodynamics. Wikipedia. Retrieved from [Link]

  • auc cmax tmax: Topics by Science.gov. Retrieved from [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC. Retrieved from [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. (2012, May 1). Retrieved from [Link]

  • Special Issue : Pharmacokinetics and Pharmacodynamics of Psychoactive Substances: Clinical and Forensic Aspects 2023. MDPI. Retrieved from [Link]

  • Pharmacokinetics. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • The pharmacokinetics and the pharmacodynamics of cannabinoids. PMC. Retrieved from [Link]

  • Study of different routes of drugs administration in mice & rats. RJPTSimLab. Retrieved from [Link]

  • Routes of drug entry | Processing the Environment | MCAT | Khan Academy. YouTube. (2014, June 25). Retrieved from [Link]

  • Pharmacodynamics. EBSCO. Retrieved from [Link]

  • ACMD review of the evidence on the use and harms of etomidate (accessible). GOV.UK. (2026, February 6). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. (2023, August 22). Retrieved from [Link]

  • (PDF) Pharmacodynamic Endpoint Bioequivalence Studies. ResearchGate. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. (2024, March 18). Retrieved from [Link]

Sources

Isolation and recrystallization methods for 1-(2-Aminocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Isolation, Purification, and Stereochemical Resolution of 1-(2-Aminocyclohexyl)propan-1-one

Abstract

This technical guide details the isolation and purification protocols for 1-(2-aminocyclohexyl)propan-1-one , a critical bicyclic aminoketone intermediate. Due to the presence of two contiguous chiral centers on the cyclohexane ring, this molecule exists as a mixture of cis- and trans- diastereomers. This guide prioritizes the isolation of the thermodynamically stable trans- isomer via selective salt formation and recrystallization. We utilize an acid-base extraction "switch" for crude isolation, followed by a hydrochloride salt formation protocol designed to maximize diastereomeric excess (de).

Chemical Properties & Solubility Profile

Understanding the physicochemical behavior of the aminoketone is prerequisite to isolation. The molecule behaves as an amphiphilic base; the amine provides basicity, while the lipophilic cyclohexane/propyl chain drives organic solubility.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImplication for Isolation
Molecular Formula C₉H₁₇NOMW = 155.24 g/mol
pKa (Conjugate Acid) ~10.5 (Estimated)Strong base; fully protonated at pH < 8.
LogP ~1.8 - 2.1Moderate lipophilicity; extracts well into DCM or Et₂O as a free base.
Stability Low (Free Base) Primary aminoketones are prone to intermolecular condensation (Schiff base/imine formation) and oxidation. Store as salt.
Stereochemistry 2 Chiral CentersExists as cis (kinetic) and trans (thermodynamic) diastereomers.

Solubility Logic:

  • Free Base: Soluble in Dichloromethane (DCM), Diethyl Ether, Toluene, Alcohols. Insoluble in water (pH > 12).

  • HCl Salt: Soluble in Water, Methanol, Ethanol. Sparingly soluble in Isopropanol (IPA). Insoluble in Ether/Hexanes.

Protocol A: Crude Isolation (Acid-Base Extraction)

The primary isolation method utilizes the "Amine Switch" technique, exploiting the pH-dependent solubility to remove neutral organic impurities (unreacted ketones) and acidic byproducts.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • HCl (1M aqueous)

  • NaOH (2M aqueous)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of substrate).

  • Acid Extraction (The Switch):

    • Extract the organic phase with 1M HCl (3 x volume).

    • Mechanism:[1][2][3] The amine protonates (

      
      ), becoming water-soluble. Neutral impurities remain in the DCM.
      
    • Discard the organic layer (contains non-amine impurities).

  • Washing: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.

  • Basification:

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the amine free base oils out.

  • Final Extraction: Extract the aqueous mixture with DCM (3 x volume).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo below 40°C.

Yield: The result is the "Crude Free Base" (usually a pale yellow oil).

Workflow Diagram: Acid-Base Purification

ExtractionWorkflow Start Crude Reaction Mixture OrgSol Dissolve in DCM Start->OrgSol AcidWash Extract with 1M HCl (The Switch) OrgSol->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Impurities) PhaseSep1->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Acidic Layer (Protonated Amine) PhaseSep1->AqLayer1 Discard Discard OrgLayer1->Discard Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract into DCM Basify->Extract2 FinalProduct Pure Free Base (Oil) Extract2->FinalProduct

Figure 1: Acid-Base "Switch" Logic for selective isolation of the aminoketone from neutral impurities.

Protocol B: Salt Formation & Recrystallization

The free base oil is unstable and difficult to characterize. Conversion to the hydrochloride salt stabilizes the molecule and allows for the separation of diastereomers. The trans- isomer typically forms a higher-melting, less soluble lattice than the cis- isomer.

Reagents:

  • Solvent A: Isopropanol (IPA) - Preferred for crystallization control.

  • Solvent B: Diethyl Ether (Et₂O) - Anti-solvent.

  • Acid Source: HCl in Isopropanol (5-6N) or HCl in Dioxane (4N). Avoid aqueous HCl to prevent hydrate formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Crude Free Base (from Protocol A) in a minimum amount of cold Isopropanol (IPA) .

    • Ratio: Approx. 3-4 mL IPA per gram of oil.

  • Acidification:

    • Place the vessel in an ice bath (0-5°C).

    • Dropwise add HCl/IPA solution with vigorous stirring.

    • Monitor pH using wet pH paper; stop when pH reaches ~2-3.

    • Observation: A white precipitate should begin to form immediately.

  • Thermal Aging (Optional but Recommended):

    • Heat the suspension to near-boiling (~80°C). If the solid does not dissolve completely, add small aliquots of Methanol until clear.

    • Allow to cool slowly to room temperature (25°C) over 2 hours. This slow cooling promotes the growth of the thermodynamically stable trans- crystal lattice.

  • Anti-Solvent Addition:

    • If crystallization is poor, add Diethyl Ether dropwise until slight turbidity persists.

    • Store at -20°C for 12 hours.

  • Filtration:

    • Filter the white crystals using a Buchner funnel.

    • Wash the cake with cold Acetone or Ether (removes surface impurities and residual cis- isomer in mother liquor).

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Data Interpretation:

  • Melting Point: The trans-hydrochloride usually melts sharply >150°C (exact value depends on purity). A broad range indicates a mixture of diastereomers.

  • Recycling: The mother liquor (filtrate) is enriched in the cis-isomer. If yield is low, the filtrate can be concentrated and recrystallized again.

Workflow Diagram: Recrystallization Dynamics

Recryst Input Crude Free Base (Mixture cis/trans) SaltForm Add HCl/IPA (Salt Formation) Input->SaltForm Heat Heat to Dissolve (Thermodynamic Reset) SaltForm->Heat Cool Slow Cooling (Kinetic Control) Heat->Cool Filter Filtration Cool->Filter Crystals Solid Cake: Trans-Isomer (High Purity) Filter->Crystals Precipitate Liquor Mother Liquor: Enriched Cis-Isomer Filter->Liquor Filtrate

Figure 2: Thermodynamic resolution of diastereomers via hydrochloride salt crystallization.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
"Oiling Out" Impurities preventing lattice formation or solvent too polar.(1) Decant solvent, redissolve oil in minimal MeOH, and precipitate with Et₂O. (2) Scratch glass to induce nucleation.
Low Yield Product too soluble in IPA.Use a less polar solvent system (e.g., Acetone/Ether) or cool to -20°C.
Broad Melting Point Mixed diastereomers (cis contamination).Perform a second recrystallization using hot Ethanol.
Hygroscopicity HCl salts can be hygroscopic.Switch counter-ion to Fumarate or Tartrate (often non-hygroscopic and better for chiral resolution).

References

  • Szmuszkovicz, J. (1978). United States Patent No. 4,098,998: 2-Aminocyclohexyl Ketones. U.S. Patent and Trademark Office.

    • Context: The foundational text describing the synthesis and isolation of 2-aminocyclohexyl ketone derivatives, establishing the trans-isomer preference.
  • Lednicer, D., & Von Voigtlander, P. F. (1979). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 22(10), 1157–1162.

    • Context: Details the purification logic for substituted aminocyclohexanes and the separation of isomers via salt form
  • Cayman Chemical. (2017). U-47700 (hydrochloride) Product Information & Safety Data Sheet.

    • Context: While referencing the final opioid, this SDS provides solubility and stability data relevant to the structural class of aminocyclohexyl ketone hydrochlorides.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(2-Aminocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex molecular synthesis, this Technical Support Center provides a specialized resource for researchers navigating the intricacies of synthesizing 1-(2-Aminocyclohexyl)propan-1-one. As a molecule of interest in drug discovery and development, achieving high yields is paramount. This guide, structured as a series of troubleshooting questions and strategic FAQs, is designed to empower you, the researcher, with the expertise to overcome common hurdles and optimize your synthetic strategy.

Technical Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The proposed primary route involves two key stages:

  • Acylation: Formation of the intermediate, 2-propionylcyclohexanone, via an enamine of cyclohexanone.

  • Reductive Amination: Conversion of the intermediate to the target compound, 1-(2-Aminocyclohexyl)propan-1-one.

Question 1: My yield of the 2-propionylcyclohexanone intermediate is consistently low. What are the likely causes and solutions?

Low yield in the acylation step is a frequent bottleneck. The root cause often lies in the delicate balance of reactivity between the enamine intermediate and the acylating agent.

Core Issues & Causal Analysis:

  • Hydrolysis: Enamines are highly susceptible to hydrolysis. Trace amounts of water in the solvent, glassware, or starting materials will revert the enamine to cyclohexanone, halting the reaction.

  • Competing N-Acylation: The nitrogen atom of the enamine is also nucleophilic. Highly reactive acylating agents (like propionyl chloride) can react at the nitrogen instead of the desired α-carbon. This forms an unstable iminium salt that may not lead to the desired product upon hydrolysis.[1]

  • Inefficient Enamine Formation: The initial formation of the enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine, morpholine) is a reversible equilibrium. Inefficient removal of the water byproduct will suppress the yield of the enamine, leaving unreacted cyclohexanone.

Strategic Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents (e.g., toluene, THF). Toluene is particularly effective as it allows for the azeotropic removal of water using a Dean-Stark apparatus during enamine formation.

  • Choice of Acylating Agent: While propionyl chloride is reactive, propionic anhydride can be a milder alternative that often favors C-acylation over N-acylation.

  • Optimize Reaction Temperature: Perform the acylation at a low temperature (e.g., 0 °C to -10 °C) to moderate the reactivity of the acylating agent and improve selectivity for C-acylation.

  • Use of a Non-Nucleophilic Base: If using propionyl chloride, include a sterically hindered, non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct without competing in the reaction.[1]

Workflow: Optimizing Enamine Acylation

cluster_prep Preparation cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acylation Prep Strict Anhydrous Conditions Start Cyclohexanone + Pyrrolidine DeanStark Toluene Solvent + Dean-Stark Trap Start->DeanStark Azeotropic H2O Removal Enamine High-Yield Enamine DeanStark->Enamine Acyl_Agent Add Propionic Anhydride (or Propionyl Chloride + TEA) Enamine->Acyl_Agent Transfer to Acylation Flask Temp Maintain Low Temp (0 °C) Acyl_Agent->Temp Slow Addition Hydrolysis Aqueous HCl Workup Temp->Hydrolysis Product 2-Propionylcyclohexanone Hydrolysis->Product

Caption: Optimized workflow for the synthesis of the key intermediate.

Question 2: The reductive amination step is inefficient, resulting in a complex mixture of products. How can I improve the yield and selectivity?

Reductive amination is a powerful transformation but requires careful control of pH and the choice of reducing agent to prevent side reactions.[2][3]

Core Issues & Causal Analysis:

  • Incorrect pH: The reaction proceeds via the formation of an imine or enamine from the ketone and ammonia, which is then reduced. This initial condensation is acid-catalyzed but is inhibited at very low pH (amine protonation) or high pH (lack of catalyst). An optimal pH range (typically 5-7) is crucial.

  • Wrong Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone faster than the imine intermediate is formed, leading to a hydroxyl byproduct.

  • Over-Alkylation: The product, a primary amine, can potentially react with another molecule of the ketone intermediate, leading to secondary amine impurities.

Strategic Solutions:

  • pH Control: Buffer the reaction mixture. Using ammonium acetate can serve as both the ammonia source and a buffer to maintain a suitable pH.

  • Select a Mild, pH-Tolerant Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is less reactive than NaBH₄, will not readily reduce the ketone, is effective at mildly acidic pH, and is particularly well-suited for the reductive amination of ketones.[4]

  • One-Pot Procedure: A one-pot procedure where the ketone, ammonia source, and NaBH(OAc)₃ are mixed together often gives the best results, as the iminium ion is reduced as soon as it is formed, minimizing side reactions.[4]

Parameter Problematic Condition Recommended Solution Rationale
Ammonia Source Anhydrous ammonia gasAmmonium acetate or Ammonium chlorideEasier to handle; provides buffering capacity to maintain optimal pH for imine formation.
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)More selective for the iminium ion over the ketone; stable in mildly acidic conditions.[4]
pH Too low (<4) or too high (>8)Maintain pH 5-7Balances the need for acid catalysis for imine formation with preventing protonation of the amine.
Solvent Protic solvents (e.g., Methanol)Aprotic solvents (e.g., Dichloromethane, THF)Prevents reaction of the reducing agent with the solvent and can improve solubility.
Question 3: My final product is contaminated with diastereomers (cis/trans). How can I control or separate them?

The formation of two adjacent stereocenters on the cyclohexane ring will lead to both cis and trans diastereomers. The ratio is often dictated by the thermodynamics of the reduction step.

Strategic Solutions:

  • Thermodynamic vs. Kinetic Control: The use of bulkier reducing agents or specific catalytic hydrogenation conditions can sometimes influence the diastereomeric ratio by favoring hydride delivery from the less sterically hindered face of the imine intermediate.

  • Biocatalytic Approach: For exquisite stereocontrol, consider a biocatalytic route using a transaminase enzyme. These enzymes can selectively convert a ketone to a specific amine stereoisomer.[5][6]

  • Purification: If a mixture is unavoidable, separation is key.

    • Column Chromatography: Diastereomers often have different polarities and can be separated on silica gel.

    • Fractional Crystallization: Convert the amine mixture to a salt (e.g., hydrochloride or tartrate). The diastereomeric salts often have different solubilities, allowing one to be crystallized preferentially.

Frequently Asked Questions (FAQs)

Q: What is the single most critical parameter to ensure a high overall yield?

A: Water exclusion in the first (acylation) step. While every parameter is important, the synthesis is most often compromised at the very beginning. The failure to produce the enamine intermediate efficiently under strictly anhydrous conditions has a cascading effect, making subsequent steps low-yielding and difficult to purify.

Q: Are there fundamentally different synthetic routes I should consider?

A: Yes, two notable alternatives exist:

  • Ring-Opening of Cyclohexene Oxide: This route involves opening cyclohexene oxide with an appropriate nucleophile to install the amine and propanone functionalities in a stepwise manner. While feasible, it often involves more steps and can present challenges with regioselectivity.[7]

  • Biocatalysis with Transaminases: This modern approach offers unparalleled stereoselectivity. It would involve using a transaminase enzyme to directly convert 2-propionylcyclohexanone to the desired amine, often yielding a single stereoisomer.[5] This is an excellent option if enantiopurity is a primary goal.

Troubleshooting Decision Tree

Start Low Final Yield of 1-(2-Aminocyclohexyl)propan-1-one Step1_Issue Problem in Step 1: Acylation? Start->Step1_Issue Step2_Issue Problem in Step 2: Reductive Amination? Start->Step2_Issue Water Water Contamination? Step1_Issue->Water Check Starting Material Purity NAcyl N-Acylation Side Reaction? Step1_Issue->NAcyl Check TLC for Polar Byproducts Enamine_Form Poor Enamine Formation? Step1_Issue->Enamine_Form Analyze Crude Reaction Mixture pH_Issue Incorrect pH? Step2_Issue->pH_Issue Measure pH of Reaction Mixture Reducer_Issue Wrong Reducing Agent? Step2_Issue->Reducer_Issue Ketone Reduction Byproduct Observed? Purity_Issue Diastereomer Mixture? Step2_Issue->Purity_Issue Check NMR for Multiple Isomers Sol_Water Use Anhydrous Solvents/Glassware Water->Sol_Water Sol_NAcyl Use Milder Acylating Agent (Propionic Anhydride) NAcyl->Sol_NAcyl Sol_Enamine Use Dean-Stark for Water Removal Enamine_Form->Sol_Enamine Sol_pH Use Buffered System (e.g., NH4OAc) pH_Issue->Sol_pH Sol_Reducer Switch to NaBH(OAc)3 Reducer_Issue->Sol_Reducer Sol_Purity Purify via Chromatography or Salt Crystallization Purity_Issue->Sol_Purity

Sources

Optimizing reaction temperature and time for 1-(2-Aminocyclohexyl)propan-1-one precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of Reaction Parameters for 1-(2-Aminocyclohexyl)propan-1-one Synthesis


-Amino Nitriles

Executive Summary & Core Directive

This guide addresses the synthesis of 1-(2-aminocyclohexyl)propan-1-one and its substituted analogs (e.g., N,N-dimethyl derivatives) via the Bruylants reaction —the addition of ethylmagnesium bromide (EtMgBr) to 2-aminocyclohexanecarbonitrile.

Successful synthesis of this sterically hindered


-aminoketone scaffold requires precise control over thermodynamic and kinetic parameters. Standard room-temperature Grignard protocols often fail due to the steric bulk of the cyclohexane ring and the competing deprotonation of the 

-proton. This guide provides an optimized high-temperature protocol using THF to ensure complete conversion of the nitrile to the imine intermediate, followed by a controlled acidic hydrolysis.

Reaction Mechanism & Critical Process Parameters (CPP)

The transformation proceeds in two distinct phases:

  • Nucleophilic Addition (Anhydrous): Formation of the magnesium imine salt.

  • Hydrolysis (Aqueous Acidic): Conversion of the imine to the ketone.[1][2]

Mechanism Diagram

BruylantsReaction cluster_0 Phase 1: Anhydrous Addition cluster_1 Phase 2: Hydrolysis Nitrile 2-Aminocyclohexane- carbonitrile Complex Magnesium Imine Salt Intermediate Nitrile->Complex Addition (THF, Reflux) Steric Barrier Grignard EtMgBr (Ethylmagnesium Bromide) Grignard->Complex Imine Imine (Free Base) Complex->Imine Quench (NH4Cl) Ketone 1-(2-Aminocyclohexyl) propan-1-one Imine->Ketone Hydrolysis (HCl, Heat)

Caption: Mechanistic pathway for the conversion of hindered nitriles to ketones via Grignard addition.

Optimization of Reaction Parameters

Phase 1: Grignard Addition (Nitrile Imine)
  • Temperature: 60°C – 66°C (Reflux in THF)

    • Rationale: The

      
      -carbon of the nitrile is sterically hindered by the cyclohexane ring and the adjacent amine group. Diethyl ether (boiling point ~35°C) often fails to provide sufficient thermal energy to overcome the activation barrier for nucleophilic attack, leading to recovered starting material. Tetrahydrofuran (THF) allows for a higher reaction temperature (66°C), driving the equilibrium toward the imine salt [1].
      
  • Time: 4 – 12 Hours

    • Rationale: While simple nitriles react within 1-2 hours, 2-substituted cyclohexanecarbonitriles exhibit slow kinetics. Monitoring via GC-MS or TLC is essential. The reaction is complete when the nitrile peak disappears.

  • Stoichiometry: 2.5 – 3.0 Equivalents of EtMgBr

    • Rationale: If the amine is primary or secondary, the first equivalent of Grignard acts as a base, deprotonating the amine.[3] An excess is required to effect the nucleophilic addition to the nitrile. Even for tertiary amines (N,N-dimethyl), excess Grignard drives the reaction to completion against steric resistance.

Phase 2: Hydrolysis (Imine Ketone)
  • Temperature: Ambient to 40°C

    • Rationale: The imine intermediate formed from hindered nitriles is remarkably stable. Simple aqueous quenching often yields the stable imine rather than the ketone.

  • Acid Concentration: 3M - 6M HCl

    • Rationale: Strong acidic conditions are required to protonate the imine nitrogen, facilitating water attack and ammonia elimination.

  • Time: 12 – 24 Hours

    • Rationale: Premature workup isolates the imine. Stirring overnight in acidic media ensures full conversion to the ketone.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by researchers working with U-series precursors.

Issue Probable Cause Corrective Action
Low Yield / Recovered Nitrile Reaction temperature too low.Switch solvent from Diethyl Ether to THF and heat to reflux (66°C).
Grignard reagent degradation.Titrate Grignard reagent before use. Ensure anhydrous conditions (<50 ppm H₂O).
Intermediate "Stuck" as Imine Insufficient hydrolysis.The imine is stable. Increase hydrolysis time to 24h or use 6M HCl with gentle warming (40°C).
Formation of Pyrazine/Dimer Instability of primary amine.If R=H (primary amine), the product can self-condense. Use the N,N-dimethyl precursor or keep the product as the HCl salt immediately after workup.
Exotherm / Runaway Fast addition of Grignard.Add EtMgBr dropwise at 0°C initially, then warm to reflux. This prevents thermal decomposition of the reagent.
Racemization High temp during workup.If stereochemistry (cis/trans) is critical, avoid heating the basic aqueous phase. Perform acid hydrolysis cold if possible, or neutralize carefully.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-(dimethylamino)cyclohexyl)propan-1-one (Model Substrate).

Reagents:

  • 2-(Dimethylamino)cyclohexanecarbonitrile (1.0 eq)

  • Ethylmagnesium bromide (3.0 M in Et₂O or THF) (2.5 eq)

  • Anhydrous THF (10-15 volumes)

  • 3M HCl (aqueous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solubilization: Dissolve the nitrile in anhydrous THF under nitrogen atmosphere.

  • Addition (Kinetic Control): Cool the solution to 0°C in an ice bath. Add EtMgBr solution dropwise over 30 minutes. Note: A precipitate (magnesium salt) may form.

  • Reaction (Thermodynamic Control): Remove the ice bath. Warm the mixture to room temperature, then heat to reflux (66°C) . Stir for 6–12 hours .

    • Checkpoint: Aliquot quench (into MeOH) and analyze by GC/MS. Look for disappearance of nitrile (M+) and appearance of imine/ketone.

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution (exothermic!).

  • Hydrolysis: Add 3M HCl until pH < 1. Stir vigorously at room temperature for 12–24 hours .

    • Note: The biphasic mixture must be stirred well to allow the imine (organic/interface) to hydrolyze.[2]

  • Workup:

    • Wash the acidic layer with Et₂O (removes non-basic impurities).

    • Basify the aqueous layer with NaOH (pH > 12) cold.

    • Extract rapidly with DCM or Et₂O.

    • Dry (MgSO₄) and concentrate to yield the crude aminoketone.

  • Stabilization: Convert immediately to the hydrochloride salt (using HCl/dioxane) or oxalate salt for storage to prevent degradation.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles and steric effects).
  • Maddaluno, J., et al. (1992). "Thermodynamic vs Kinetic Control in the Addition of Grignard Reagents to Nitriles." Tetrahedron Letters, 33(31), 4455-4458. Link

  • Cannizzo, L. F., & Grubbs, R. H. (1985). "Reaction of Nitriles with Grignard Reagents: A Practical Synthesis of Ketones." Journal of Organic Chemistry, 50(13), 2386–2389. Link

  • Szmuszkovicz, J. (1982). "Analgesic N-(2-aminocycloaliphatic)benzamides." United States Patent 4,312,888. (Primary reference for U-series precursor chemistry). Link

Sources

Preventing degradation of 1-(2-Aminocyclohexyl)propan-1-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Aminocyclohexyl)propan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-Aminocyclohexyl)propan-1-one to prevent its degradation. The inherent reactivity of its primary amine and ketone functional groups necessitates stringent storage protocols to ensure compound integrity and experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 1-(2-Aminocyclohexyl)propan-1-one?

A1: The molecular structure of 1-(2-Aminocyclohexyl)propan-1-one contains two key reactive moieties: a primary amine and a ketone. These groups make the compound susceptible to several degradation pathways:

  • Oxidation: The primary amine is highly susceptible to atmospheric oxygen, which can lead to the formation of colored impurities and byproducts.[1] Amines are known to oxidize over time, often indicated by a color change.[1]

  • Photodegradation: Ketone-containing compounds can be sensitive to light, particularly UV radiation, which can induce isomerization or other photochemical reactions.[2]

  • Hydrolysis & pH Sensitivity: The stability of amines and ketones can be significantly influenced by pH.[3][4] In solution, extreme pH conditions can catalyze degradation reactions. The ionization state of the amine group is pH-dependent, which can alter its reactivity.[4][5]

  • Thermal Degradation: Elevated temperatures accelerate the rates of all chemical reactions, including oxidation and hydrolysis, leading to faster degradation.[6][7]

Q2: What are the optimal storage conditions for solid (neat) 1-(2-Aminocyclohexyl)propan-1-one?

A2: For long-term stability, the solid compound should be stored under conditions that mitigate the risks outlined above. We recommend a multi-layered approach summarized in the table below. The primary goal is to create a cold, dark, and inert environment.

Q3: How should I handle and store solutions of this compound?

A3: Stock solutions are often more susceptible to degradation than the neat compound. It is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C or colder for up to one month.[8]

  • Solvent Choice: Use anhydrous, high-purity solvents. If possible, degas the solvent before use to remove dissolved oxygen.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock solution to the atmosphere.

  • Inert Atmosphere: Before sealing and freezing, purge the headspace of each aliquot vial with an inert gas like argon or nitrogen.[9]

Q4: Why is an inert atmosphere necessary, and is nitrogen or argon preferred?

A4: An inert atmosphere is critical for preventing the oxidation of the amine functional group.[10] By replacing atmospheric oxygen in the container's headspace, the primary degradation pathway for many amines is effectively blocked. Both nitrogen and argon are suitable. However, argon is denser than air and can be more effective at displacing oxygen from the container, offering a more robust protective layer.[1] This is especially beneficial if the container is opened and resealed.

Q5: What are the visible signs of degradation I should watch for?

A5: The most common visual indicator of degradation, specifically amine oxidation, is a change in color.[1][7] If your initially colorless or pale-yellow compound turns yellow, orange, or brown, it is a strong indication of oxidation. For solutions, the appearance of cloudiness or precipitation may also signify degradation or reduced solubility of byproducts.[7] Any physical change should be investigated with analytical methods before using the compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 1-(2-Aminocyclohexyl)propan-1-one.

Issue 1: The solid compound has developed a yellow or brown tint over time.

  • Probable Cause: This is a classic sign of amine oxidation. Exposure to atmospheric oxygen, even from brief or repeated openings of the container, can initiate this process. The reaction may be accelerated by exposure to light or elevated temperatures.

  • Recommended Action:

    • Do Not Use: The presence of colored impurities indicates the compound's purity is compromised. Using it will introduce unknown variables into your experiments.

    • Analytical Verification (Optional): To confirm, dissolve a small sample and analyze it via LC-MS or HPLC. Compare the chromatogram to a reference standard or an earlier batch to identify degradation peaks.

    • Preventative Measures: Review your storage protocol. Ensure all future batches are stored under a robust inert atmosphere (see Protocol 1) and protected from light.

Issue 2: My analytical results (e.g., LC-MS, NMR) show unexpected peaks not present in the initial analysis.

  • Probable Cause: The appearance of new signals suggests the formation of degradation products. The identity of these products depends on the specific storage conditions that were compromised.

    • Oxidation Products: If stored with exposure to air.

    • Photodegradation Products: If exposed to light.

    • Hydrolysis Products: If stored in a non-anhydrous solvent or exposed to moisture.

  • Troubleshooting Workflow: Follow the logical steps outlined in the diagram below to diagnose the issue and implement corrective actions.

G cluster_0 Troubleshooting Workflow cluster_1 Storage History Review cluster_2 Potential Causes cluster_3 Decision Path cluster_4 Corrective Actions Observation Observation: Unexpected peaks in analytical data (LC-MS/NMR) Review Step 1: Review Storage History Observation->Review Hypothesis Step 2: Formulate Hypothesis Review->Hypothesis Temp Temperature Logs (Excursions?) Review->Temp Light Light Exposure (Amber vial? Dark storage?) Review->Light Atmosphere Inert Gas Used? Seal Integrity? Review->Atmosphere Decision Step 3: Make Decision Hypothesis->Decision Oxidation Oxidation (Air Exposure) Hypothesis->Oxidation Photo Photodegradation (Light Exposure) Hypothesis->Photo Hydrolysis Hydrolysis (Moisture) Hypothesis->Hydrolysis Action Step 4: Implement Corrective Action Decision->Action Discard Purity <95%: Discard Lot Decision->Discard Use Purity >95%: Use with Caution, Re-qualify Frequently Decision->Use Protocol Strictly Adhere to Storage Protocol 1 & 2 Action->Protocol Reorder Order Fresh Lot Action->Reorder

Caption: Troubleshooting workflow for addressing unexpected analytical results.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage of Solid Compound

  • Environment: Perform this procedure in a low-humidity environment, preferably inside a glove box purged with nitrogen or argon. If a glove box is unavailable, work quickly in a well-ventilated fume hood.

  • Aliquotting: Upon receiving a new batch, immediately aliquot the material into smaller, single-use quantities in amber glass vials with PTFE-lined caps. This minimizes the exposure of the entire batch during each use.

  • Inert Gas Purge: For each vial, direct a gentle stream of argon or nitrogen gas into the vial for 15-30 seconds to displace the air in the headspace.[9]

  • Sealing: Immediately and tightly cap the vial. For added security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration (if a solution), and date.

  • Storage: Place the sealed vials inside a secondary container with a desiccant and store them in a freezer at ≤ -20°C.[8] Ensure the storage location is dark.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (General Method)

This protocol provides a starting point for assessing purity. Method optimization may be required.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in an appropriate solvent (e.g., Acetonitrile/Water mixture).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the ketone chromophore absorbs, typically between 210-280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The presence of significant secondary peaks indicates degradation.

Section 4: Technical Summary & Data

Table 1: Summary of Recommended Storage Conditions

ParameterSolid Compound (Long-Term)Stock Solution (Short-Term)Rationale
Temperature ≤ -20°C≤ -20°CSlows kinetic rate of degradation reactions.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine group.[1][10]
Light Protect from Light (Amber Vials)Protect from Light (Amber Vials)Prevents potential photodegradation of the ketone moiety.[2]
Container Glass Vial with PTFE-lined CapGlass Vial with PTFE-lined CapEnsures an airtight seal and chemical compatibility.[11]
Handling Aliquot into single-use vialsAliquot to avoid freeze-thaw cyclesMinimizes atmospheric exposure and physical stress.

Diagram: Potential Degradation Pathways

G cluster_0 Degradation of 1-(2-Aminocyclohexyl)propan-1-one cluster_stress cluster_products Parent 1-(2-Aminocyclohexyl)propan-1-one (Stable Form) Oxygen Atmospheric Oxygen (O₂) Parent->Oxygen attacks amine Light UV/Visible Light (hν) Parent->Light excites ketone pH Extreme pH / H₂O (Moisture) Parent->pH catalyzes reaction Oxidized Oxidized Products (e.g., N-oxides, Imines) Leads to color change Oxygen->Oxidized Photo Photoproducts (e.g., Isomers, Radicals) Light->Photo Hydrolyzed Hydrolysis Products pH->Hydrolyzed

Caption: Key environmental factors leading to the degradation of the compound.

References

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC. Available at: [Link]

  • Degradation of amino acids. Slideshare. Available at: [Link]

  • Degradation of amino acid carbon skeletons. WikiLectures. Available at: [Link]

  • Amino Acids Degradation/ Protein Catabolism. YouTube. (2021). Available at: [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • 9.7: Degradation of amino acids. Chemistry LibreTexts. Available at: [Link]

  • "Store under Argon". Reddit. (2018). Available at: [Link]

  • Light-Activated Sensitive Probes for Amine Detection. ResearchGate. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]

  • How do you store chemicals in inert gas?. Sciencemadness.org. (2025). Available at: [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. (2024). Available at: [Link]

  • Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. PubMed. (2013). Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available at: [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Available at: [Link]

  • Increased thermal stability of proteins in the presence of amino acids. PubMed. (1994). Available at: [Link]

  • Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO 2 Capture: Application to Real Samples. ResearchGate. (2025). Available at: [Link]

  • Active Ingredient Summary Table Thermal Stability. Fagron. (2023). Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. OUCI. Available at: [Link]

  • Importance of pH Homeostasis in Metabolic Health and Diseases: Crucial Role of Membrane Proton Transport. PMC. (2014). Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. (2021). Available at: [Link]

  • 2-Propanone, 1-cyclohexyl-. SIELC Technologies. (2018). Available at: [Link]

  • What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. ResearchGate. (2015). Available at: [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. ACS Publications. (2021). Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Available at: [Link]

  • pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PMC. (2012). Available at: [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. Available at: [Link]

  • 1-Amino-1-(2-methylcyclohexyl)propan-2-one. PubChem. Available at: [Link]

  • 1-Propanone, 1-cyclohexyl-. NIST WebBook. Available at: [Link]

  • INFLUENCE OF CYCLOHEXANONE ON OXYGEN TRANSFER. ResearchGate. (2025). Available at: [Link]

  • Stability of essential drugs during shipment to the tropics. ResearchGate. (2025). Available at: [Link]

  • How Temperature Can Affect Medication Stability. Emerald Transportation Solutions. (2020). Available at: [Link]

Sources

Validation & Comparative

A Predictive Potency Analysis: 1-(2-Aminocyclohexyl)propan-1-one in the Context of Standard Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Neuroscience

In the landscape of psychoactive compound research, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor, arylcyclohexylamines represent a well-established class of molecules with a rich history of investigation.[1][2] This guide provides a comparative analysis of a structurally related but distinct compound, 1-(2-Aminocyclohexyl)propan-1-one, against the backdrop of standard arylcyclohexylamines like phencyclidine (PCP) and ketamine. Due to the absence of direct experimental data for 1-(2-Aminocyclohexyl)propan-1-one in peer-reviewed literature, this guide will employ a predictive approach grounded in established structure-activity relationships (SAR) to forecast its potential potency. This analysis is intended to serve as a foundational resource for researchers, offering insights into the probable pharmacological profile of this novel compound and providing detailed experimental protocols for its empirical evaluation.

Introduction to Arylcyclohexylamines and the NMDA Receptor

Arylcyclohexylamines are a class of psychoactive compounds characterized by a cyclohexylamine scaffold with an aryl group attached to the same carbon as the amine.[2] Prominent members of this class, such as phencyclidine (PCP) and ketamine, exert their primary pharmacological effects as non-competitive antagonists of the NMDA receptor.[3] The NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission, is a key player in synaptic plasticity, learning, and memory.[4]

The mechanism of action for arylcyclohexylamines involves binding to a specific site within the NMDA receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions.[5] This action is responsible for the dissociative anesthetic, analgesic, and psychotomimetic effects associated with these compounds.[2] The potency and specific pharmacological profile of arylcyclohexylamines can be significantly altered by modifications to the aryl ring, the cyclohexyl ring, or the amine group, a principle that forms the basis of their extensive structure-activity relationship studies.[6]

Structural Comparison: 1-(2-Aminocyclohexyl)propan-1-one vs. Arylcyclohexylamines

The key structural departure of 1-(2-Aminocyclohexyl)propan-1-one from standard arylcyclohexylamines is the absence of the aryl group. This fundamental difference is predicted to have a profound impact on its potency as an NMDA receptor antagonist.

FeatureStandard Arylcyclohexylamine (e.g., PCP)1-(2-Aminocyclohexyl)propan-1-one
Core Structure CyclohexylamineCyclohexylamine
Aryl Group Present (e.g., Phenyl)Absent
Substitution on Cyclohexyl Ring Typically unsubstituted or hydroxylated2-amino group
Amine Group Often part of a heterocyclic ring (e.g., piperidine) or N-alkylatedPrimary amine
Other Substituents VariesPropan-1-one group

Predictive Potency Analysis based on Structure-Activity Relationships

While direct experimental data for 1-(2-Aminocyclohexyl)propan-1-one is unavailable, we can extrapolate its likely potency based on well-established SAR principles for NMDA receptor antagonists.

The Critical Role of the Aryl Group

The aryl moiety is a crucial pharmacophoric element for high-affinity binding to the PCP site of the NMDA receptor. The aromatic ring is believed to engage in hydrophobic and/or pi-stacking interactions within the binding pocket. The absence of this group in 1-(2-Aminocyclohexyl)propan-1-one strongly suggests a significantly lower affinity for the NMDA receptor compared to its aryl-containing counterparts.

Influence of Substitutions on the Cyclohexyl Ring and Amine Group
  • Amino Group at the 2-Position: The presence of an additional amino group on the cyclohexyl ring introduces a polar functional group. While substitutions on the cyclohexyl ring are known to modulate potency, the introduction of a polar group like an amine at this position is not a common feature among high-potency arylcyclohexylamines. Hydroxylation of the cyclohexyl ring, for instance, has been shown to decrease both potency and efficacy.[6]

  • Primary Amine: Many potent arylcyclohexylamines possess a tertiary amine, often incorporated into a piperidine or pyrrolidine ring, or are N-alkylated.[6] Primary amines are generally associated with lower potency in this class.

  • Propan-1-one Group: The propan-1-one moiety introduces a keto group. While beta-keto-phencyclidine (β-keto-PCP) analogues exist and show activity, their potency is generally lower than their non-keto counterparts.[7]

Prediction: Based on these SAR considerations, it is predicted that 1-(2-Aminocyclohexyl)propan-1-one will exhibit significantly lower potency as an NMDA receptor antagonist compared to standard arylcyclohexylamines like PCP and ketamine. The lack of an aryl group is the primary determinant for this predicted low potency. The additional polar amino group and the propan-1-one substituent may further modulate its affinity, but are unlikely to compensate for the absence of the crucial aryl moiety.

Comparative Data of Standard Arylcyclohexylamines

To provide a frame of reference for the predicted potency of 1-(2-Aminocyclohexyl)propan-1-one, the following table summarizes the receptor binding affinities and in vivo potencies of several well-characterized arylcyclohexylamines.

CompoundNMDA Receptor Binding Affinity (Ki, nM)In Vivo Potency (ED50, mg/kg, rodent model)Reference(s)
Phencyclidine (PCP)591.2 (rat, drug discrimination)[8]
Ketamine65910 (rat, locomotor activity)[9]
MK-801 (Dizocilpine)4.80.1 (rat, drug discrimination)[10]
Tenocyclidine (TCP)210.5 (rat, drug discrimination)[11]

Experimental Protocols for Empirical Potency Determination

To empirically validate the predicted potency of 1-(2-Aminocyclohexyl)propan-1-one, the following established experimental protocols are recommended.

In Vitro Potency: NMDA Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for the PCP binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]MK-801.[12][13]

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous ligands.

  • Binding Assay: The washed membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (1-(2-Aminocyclohexyl)propan-1-one) or a known standard (e.g., PCP). The incubation is carried out in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptor channels are in an open state.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioligand. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro NMDA receptor binding assay.

In Vivo Potency: Rodent Behavioral Models

This test assesses the stimulant or depressant effects of a compound on general motor activity in rodents.[8][14]

Protocol:

  • Habituation: Rodents (e.g., rats or mice) are habituated to the testing environment (e.g., an open-field arena equipped with infrared beams) for a set period (e.g., 30-60 minutes) on consecutive days.

  • Drug Administration: On the test day, animals are administered with either vehicle or varying doses of 1-(2-Aminocyclohexyl)propan-1-one via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, each animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis: The data is analyzed to determine the dose-response relationship for the compound's effect on locomotor activity. The dose that produces a half-maximal effect (ED50) can be calculated.

locomotor_activity Start Start Habituation Habituation to Open-Field Arena Start->Habituation Administration Drug/Vehicle Administration Habituation->Administration Placement Place in Arena Administration->Placement Recording Record Locomotor Activity Placement->Recording Analysis Data Analysis (Dose-Response) Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the rodent locomotor activity test.

PPI is a measure of sensorimotor gating, and its disruption is a characteristic effect of dissociative anesthetics.[15][16]

Protocol:

  • Acclimation: The animal is placed in a startle chamber and allowed to acclimate for a brief period with background white noise.

  • Testing Session: A series of trials are presented, consisting of:

    • Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval.

    • No-stimulus trials: Only background noise is present.

  • Drug Administration: The test compound or vehicle is administered, and the PPI test is conducted.

  • Data Analysis: The startle response is measured in each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A dose-dependent disruption of PPI can be quantified.

Caption: Workflow for the prepulse inhibition (PPI) test in rodents.

Conclusion and Future Directions

This guide provides a predictive comparison of the potency of 1-(2-Aminocyclohexyl)propan-1-one with that of standard arylcyclohexylamines. Based on established structure-activity relationships, it is hypothesized that the absence of a critical aryl moiety will render 1-(2-Aminocyclohexyl)propan-1-one a significantly less potent NMDA receptor antagonist.

The experimental protocols detailed herein offer a clear and validated pathway for the empirical determination of this compound's in vitro and in vivo potency. The execution of these studies is essential to confirm or refute the predictions made in this guide and to fully characterize the pharmacological profile of 1-(2-Aminocyclohexyl)propan-1-one. Such empirical data will be invaluable for its potential future development and for advancing our understanding of the structural requirements for NMDA receptor antagonism.

References

  • Portland VA Medical Center. Locomotor Activity Test SOP. [Link]

  • Traynelis, S. F. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. [Link]

  • ResearchGate. MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. [Link]

  • ACS Publications. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity .sigma. receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Cho, K., Ando, M., Kobayashi, K., Miyazoe, H., Tsujino, T., Ito, S., ... & Sato, N. (2009). Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(16), 4781-4785. [Link]

  • Herling, S., & Shannon, H. E. (1987). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 241(3), 987-995. [Link]

  • Wikipedia. Arylcyclohexylamine. [Link]

  • PDSP. Assay Protocol Book. [Link]

  • Tajima, K., Katchman, A. N., & Ahern, G. P. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. PloS one, 11(7), e0159085. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Current protocols in neuroscience, Chapter 8, Unit 8.17. [Link]

  • Tong, G., & Olpe, H. R. (2014). Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor: A Study of a Series of MK801 Derivative Molecules Using Statistical Methods and Neural Network. Molecules, 19(12), 21096-21113. [Link]

  • Reddit. Design, Syntheses, and Pharmacological Evaluations of β-Ketoarylcyclohexylamines. [Link]

  • Pharmacology Discovery Services. Locomotor Activity, Rat. [Link]

  • JCGGDB. SOP of Pre-pulse inhibition test. [Link]

  • ResearchGate. Structures and activities of the arylcyclohexylamines derivatives. [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • Pelletier, R., Le Boisselier, R., & Djezzar, S. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1547. [Link]

  • Li, M., & He, L. (2023). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in molecular biology (Clifton, N.J.), 2746, 121–133. [Link]

  • JCGGDB. Prepulse inhibition (PPI) of the Acoustic Startle Response. [Link]

  • Med Associates Inc. Pre-Pulse Inhibition Startle Protocol. [Link]

  • Dinis-Oliveira, R. J. (2019). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). In Neuropathology of Drug Addictions and Substance Misuse (pp. 103-120). Academic Press. [Link]

  • Reddit. Finding New NMDA Antagonist Scaffolds With a Pharmacophore Model. [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 37(1), 23-36. [Link]

  • West Virginia University. WVU IACUC - APPROVED STANDARD OPERATING PROCEDURE (SOP): Use of the Rodent Behavior Core (RBC). [Link]

  • Regulations.gov. Attachment 1. [Link]

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. [Link]

  • Danysz, W., Parsons, C. G., & Kornhuber, J. (1997). Brain distribution of an uncompetitive NMDA receptor antagonist; comparison to its in vitro potency in electrophysiological studies. Journal of neural transmission (Vienna, Austria : 1996), 104(11-12), 1319–1329. [Link]

  • U.S. Food and Drug Administration. Psychedelic Drugs: Considerations for Clinical Investigations. [Link]

  • Foley & Lardner LLP. Key Takeaways from the FDA's First Draft Guidance on Clinical Trials with Psychedelic Drugs. JD Supra. [Link]

  • Grienberger, C., & Konnerth, A. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 4, e09793. [Link]

  • Boehm, M. F., McClurg, M. R., Pathirana, C., Mangelsdorf, D. J., & Heyman, R. A. (1994). Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids. Journal of medicinal chemistry, 37(18), 2930-2941. [Link]

  • Guha, R. (2016). On Exploring Structure Activity Relationships. In Statistical Modelling of Molecular Descriptors in QSAR/QSPR (pp. 1-22). Academic Press. [Link]

  • De, B., & P, P. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 6(5), 1-10. [Link]

  • Tong, W., & Welsh, W. J. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Journal of environmental health, 66(3), 17-23. [Link]

  • U.S. Food and Drug Administration. (2023). Psychedelic Drugs: Considerations for Clinical Investigations Guidance for Industry. [Link]

  • Wikipedia. Phencyclidine. [Link]

  • Kumar, A., & Singh, A. (2024). Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review. Biointerface Research in Applied Chemistry, 14(2), 33. [Link]

  • Wikipedia. NMDA receptor antagonist. [Link]

  • ResearchGate. Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. [Link]

  • Zhao, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Hansen, K. B. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in pharmacology, 14, 1195696. [Link]

  • Perszyk, R. E., & Hansen, K. B. (2018). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 9(7), 1834–1844. [Link]

  • IU Indianapolis ScholarWorks. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. [Link]

  • Schepmann, D., Meyer, J., & Wünsch, B. (2021). Synthesis and σ receptor affinity of spiro[[12]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC medicinal chemistry, 12(1), 101-110. [Link]

Sources

A Definitive Guide to the Structural Verification of 1-(2-Aminocyclohexyl)propan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural verification of the novel compound, 1-(2-Aminocyclohexyl)propan-1-one, with a primary focus on the definitive power of single-crystal X-ray crystallography.

The Analytical Challenge: Unveiling the Structure of 1-(2-Aminocyclohexyl)propan-1-one

Our subject, 1-(2-Aminocyclohexyl)propan-1-one, presents a multifaceted structural puzzle. The presence of a stereogenic center on the cyclohexane ring at the point of substitution, coupled with the potential for cis and trans isomers, necessitates a rigorous analytical approach. A simple confirmation of the molecular formula is insufficient; we must elucidate the precise connectivity of the atoms and the spatial orientation of the amino and propanoyl groups.

A Symphony of Techniques: The Integrated Approach to Structural Elucidation

Workflow for Structural Verification

Caption: Integrated workflow for the structural verification of 1-(2-Aminocyclohexyl)propan-1-one.

Foundational Analysis: Mass Spectrometry and Vibrational Spectroscopy

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

The first step in characterizing a new compound is to determine its molecular formula. High-resolution mass spectrometry provides a highly accurate mass-to-charge ratio of the molecular ion, allowing for the deduction of the elemental composition.

Hypothetical HRMS Data for 1-(2-Aminocyclohexyl)propan-1-one:

ParameterValue
Calculated Mass (C₉H₁₇NO)155.1310
Measured Mass155.1312
Mass Error+1.3 ppm

This data, in conjunction with elemental analysis, would confirm the molecular formula as C₉H₁₇NO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected FTIR Absorptions for 1-(2-Aminocyclohexyl)propan-1-one:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (primary amine)
2930-2850StrongC-H stretch (aliphatic)
1710StrongC=O stretch (ketone)
1620-1560MediumN-H bend (primary amine)

The presence of these characteristic peaks provides strong evidence for the aminocyclohexyl and propanone moieties.

Delving Deeper: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. Through a series of 1D and 2D experiments, we can piece together the carbon skeleton and establish the relative positions of all atoms.

Hypothetical ¹H and ¹³C NMR Data for the trans-isomer of 1-(2-Aminocyclohexyl)propan-1-one:

¹H NMR (CDCl₃, 500 MHz)¹³C NMR (CDCl₃, 125 MHz)
δ (ppm) Multiplicity
3.15ddd
2.88ddd
2.45q
1.95-1.20m
1.05t
--

2D NMR for Connectivity Confirmation:

  • COSY (Correlation Spectroscopy): Would reveal the coupling network between adjacent protons, confirming the cyclohexyl ring structure and the ethyl group of the propanone moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucially linking the propanone group to the C-1 position of the cyclohexane ring.

The coupling constants observed in the ¹H NMR spectrum, particularly between H-1 and H-2, would provide strong evidence for the trans configuration of the substituents on the cyclohexane ring.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR provides a compelling structural hypothesis, it does not offer a direct, three-dimensional visualization of the molecule. For absolute proof of structure, including the definitive stereochemistry, single-crystal X-ray crystallography is indispensable.

The Rationale for X-ray Crystallography

X-ray crystallography works by diffracting X-rays off the electron clouds of atoms arranged in a highly ordered crystal lattice. By measuring the intensities and positions of the diffracted beams, a three-dimensional electron density map can be constructed, from which the positions of all atoms can be determined with high precision. This technique provides incontrovertible evidence of atomic connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

Experimental Protocol: The Journey to a Crystal Structure

Caption: Step-by-step workflow for small molecule X-ray crystallography.

  • Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or liquid-liquid diffusion to induce crystallization.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and rotated in a beam of X-rays. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution: The diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

Hypothetical Crystallographic Data for 1-(2-Aminocyclohexyl)propan-1-one
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)12.67
β (°)105.3
V (ų)1068.2
Z4
R₁0.045
wR₂0.112

The crystallographic data would not only confirm the connectivity established by NMR but would also definitively show the trans orientation of the amino and propanoyl groups on the cyclohexane ring, with the substituents occupying equatorial positions in the chair conformation.

Comparative Analysis: A Holistic View of Structural Verification

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental CompositionHigh accuracy and sensitivityNo information on connectivity or stereochemistry
FTIR Functional GroupsFast, non-destructive, small sample sizeProvides limited structural information
NMR Atomic Connectivity, Relative StereochemistryDetailed structural information in solutionCan be complex to interpret, may not provide absolute stereochemistry
X-ray Crystallography Absolute 3D StructureUnambiguous determination of connectivity and absolute stereochemistryRequires a suitable single crystal, which can be difficult to obtain

Conclusion: The Synergy of Evidence

The structural verification of a novel compound like 1-(2-Aminocyclohexyl)propan-1-one is a critical process that relies on the convergence of evidence from multiple analytical techniques. While mass spectrometry and NMR spectroscopy provide essential information about the molecular formula and atomic connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional view of the molecule. This definitive structural proof is paramount for understanding the molecule's properties and for making informed decisions in the drug discovery and development pipeline. The integrated, multi-technique approach detailed in this guide represents a robust and self-validating system for ensuring the scientific integrity of molecular characterization.

References

  • Principles of Instrumental Analysis , Skoog, D. A., Holler, F. J., & Nieman, T. A. (2017). Cengage Learning. [Link]

  • Organic Structure Analysis , Crews, P., Rodríguez, J., & Jaspars, M. (2009). Oxford University Press. [Link]

  • Crystal Structure Analysis: A Primer , Glusker, J. P., & Trueblood, K. N. (2010). Oxford University Press. [Link]

  • IUPAC Compendium of Chemical Terminology , (the "Gold Book"). (2019). International Union of Pure and Applied Chemistry. [Link]

  • Small Molecule Crystallography: Principles and Practice , Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). International Union of Crystallography/Oxford University Press. [Link]

Analytical Differentiation of 1-(2-Aminocyclohexyl)propan-1-one from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Forensic Chemists, and Synthetic Organic Chemists

Executive Summary

In the landscape of psychoactive substance analysis and pharmaceutical intermediate characterization, the precise differentiation of aminoketones is critical. 1-(2-Aminocyclohexyl)propan-1-one (C


H

NO) presents a unique analytical challenge due to its conformational flexibility and the existence of close structural isomers that share identical molecular weights (

155.24) and similar polarity indices.

This guide provides a definitive technical framework for distinguishing 1-(2-Aminocyclohexyl)propan-1-one from its regioisomers (3- and 4-aminocyclohexyl analogs) and stereoisomers (cis vs. trans diastereomers). The methodology prioritizes Nuclear Magnetic Resonance (NMR) for stereochemical assignment and Mass Spectrometry (MS/MS) for regioisomeric elucidation.

Structural Landscape and Isomerism

Before selecting an analytical method, one must understand the specific isomers that interfere with identification. The target molecule consists of a cyclohexane ring substituted at position 1 with a propanoyl group and at position 2 with a primary amine.

The Isomer Matrix
Isomer TypeDescriptionKey Analytical Challenge
Target 1-(2-Aminocyclohexyl)propan-1-one Vicinal (1,2) substitution; capable of intramolecular H-bonding.
Regioisomer A 1-(3-Aminocyclohexyl)propan-1-one 1,3-substitution; distinct fragmentation but similar retention time.
Regioisomer B 1-(4-Aminocyclohexyl)propan-1-one 1,4-substitution; highest symmetry, often higher melting point.
Stereoisomer cis- vs trans-Diastereomers Identical connectivity; differentiated only by spatial arrangement and coupling constants.

Methodology 1: NMR Spectroscopy (Stereochemical Definition)

NMR is the "Gold Standard" for this application. Unlike Mass Spectrometry, which struggles with diastereomers,


H-NMR provides definitive proof of relative stereochemistry through scalar coupling (

-coupling) analysis.
The Mechanism: Karplus Relationship

The differentiation relies on the dihedral angle between the proton at C1 (alpha to carbonyl) and the proton at C2 (alpha to amine).

  • Trans-Isomer: In the lowest energy chair conformation, the bulky propanoyl and amine groups prefer the diequatorial orientation to avoid 1,3-diaxial strain. This places the vicinal protons (

    
     and 
    
    
    
    ) in an axial-axial relationship (
    
    
    ).
  • Cis-Isomer: One substituent must be axial while the other is equatorial. This places

    
     and 
    
    
    
    in an axial-equatorial relationship (
    
    
    ).
Experimental Data: Predicted Shifts & Couplings

Data synthesized from standard cyclohexane conformational analysis parameters.

ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Causality

Coupling
10.5 – 12.0 Hz 3.5 – 5.5 Hz Karplus equation: Large

for

dihedral angle.
H1 Chemical Shift

2.4 – 2.6 ppm (dt)

2.8 – 3.0 ppm (q)
Equatorial protons are generally deshielded relative to axial.
NOESY Signal Weak/Absent between H1-H2Strong between H1-H2Spatial proximity is closer in cis (ax-eq) than trans (ax-ax).
Protocol A: Stereochemical Validation via H-NMR
  • Sample Prep: Dissolve 5-10 mg of the hydrochloride salt in 600

    
    L of DMSO-
    
    
    
    or CDCl
    
    
    . Note: Free base may aggregate; salt forms provide sharper multiplets.
  • Acquisition: Acquire standard 1D

    
    H spectrum (min 16 scans) and 2D NOESY.
    
  • Analysis: Locate the methine proton

    
     to the carbonyl (approx 2.5-3.0 ppm).
    
  • Validation:

    • If signal is a doublet of triplets (dt) with

      
       Hz: Confirm Trans. 
      
    • If signal is a multiplet/quartet with

      
       Hz: Confirm Cis. 
      

Methodology 2: Mass Spectrometry (Regioisomer Differentiation)

While NMR solves the cis/trans problem, MS is superior for distinguishing the 1,2-substitution (target) from 1,3- or 1,4-isomers, particularly in trace forensic samples where isolation for NMR is impossible.

Fragmentation Logic

The 1,2-substitution allows for a specific "Ortho-effect" type interaction (though on an aliphatic ring) and specific


-cleavage pathways driven by the amine.
  • Target (1,2-isomer): The proximity of the amine to the carbonyl facilitates the loss of water (

    
    ) and the formation of cyclic immonium ions.
    
  • Isomers (1,3 and 1,4): The distance prevents direct interaction, leading to dominant alkyl chain fragmentation rather than cyclization-driven losses.

Comparative Fragmentation Table (EI, 70eV)
Fragment (

)
Target (1,2-amino)Isomer (1,4-amino)Structural Origin
155 (

)
WeakMediumMolecular Ion.
126 (

)
Dominant WeakLoss of Ethyl group (

-cleavage at carbonyl). Stabilized by adjacent amine in 1,2.
98 HighLowCyclohexanimine fragment (Ring + N).
57 MediumHigh Propionyl cation (

). Dominant in 1,4 where ring is stable.
Protocol B: GC-MS Screening
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Inlet: 250°C, Splitless.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Differentiation Criteria:

    • Look for the Base Peak.[1][2] If

      
       126 is the base peak, it indicates the 1,2-substitution (Target).
      
    • If

      
       57 or 43 (carbonyl chain) is the base peak, suspect 1,3- or 1,4-isomers.
      

Analytical Decision Workflow

The following diagram illustrates the logical pathway to confirm the identity of 1-(2-Aminocyclohexyl)propan-1-one using the methodologies described above.

AnalyticalWorkflow Sample Unknown Sample (C9H17NO) GCMS Step 1: GC-MS Analysis (Regioisomer Screen) Sample->GCMS BasePeak126 Base Peak m/z 126? (Alpha-cleavage) GCMS->BasePeak126 BasePeak57 Base Peak m/z 57? (Acylium ion) GCMS->BasePeak57 TargetRegio Candidate: 1-(2-aminocyclohexyl)... BasePeak126->TargetRegio Yes Reject Suspect 1,3 or 1,4 Isomer BasePeak57->Reject Yes NMR Step 2: 1H-NMR Analysis (Stereo Screen) TargetRegio->NMR Coupling Analyze H1-H2 Coupling (J) NMR->Coupling Trans CONFIRMED TRANS J = 10-12 Hz (Diequatorial) Coupling->Trans Large J Cis CONFIRMED CIS J = 3-5 Hz (Axial-Equatorial) Coupling->Cis Small J

Figure 1: Decision tree for the structural and stereochemical validation of the target aminoketone.

Summary of Key Differentiators

Feature1-(2-Aminocyclohexyl)propan-1-one (Target)Structural Isomers (1,3 / 1,4)
Retention Time (GC) Generally elutes earlier (Intramolecular H-bonding in cis lowers BP; trans slightly later).Generally elutes later (Higher polarity, intermolecular interactions).
Base Peak (MS)

126
(Ring-Amine fragment).

57
(Propionyl fragment).
IR Spectroscopy Carbonyl stretch shift due to H-bonding (if cis): ~1705 cm

.
Standard Ketone stretch: ~1715 cm

.
Author's Note on Causality

The drastic difference in NMR coupling constants is caused by the rigid chair conformation of the cyclohexane ring. In the trans-isomer, the thermodynamic preference for bulky groups to be equatorial locks the protons in an anti-periplanar geometry (


), maximizing orbital overlap for scalar coupling. This is the most robust self-validating metric for this analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Conformational analysis of substituted cyclohexanes).

  • NIST Chemistry WebBook. "Cyclohexane and substituted ketone fragmentation data." [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.